Phosphoric acid, magnesium sodium salt
Description
Evolution of Mixed Metal Phosphate (B84403) Research Paradigms
The study of phosphate materials has undergone a significant evolution, moving from simple, single-cation phosphates to complex multi-metal systems. Initially, research focused on naturally occurring minerals and simple synthetic phosphates. However, the drive for novel materials with tailored properties has shifted the paradigm towards mixed-metal phosphates. medwinpublishers.com These materials, incorporating two or more different metal cations into a single crystal lattice, offer a vast compositional space and the potential for unique functionalities not achievable with their simpler counterparts. acs.org The progression of research has been marked by the development of advanced synthesis techniques, such as hydrothermal synthesis and flux methods, which allow for precise control over the stoichiometry and crystal structure of these complex compounds. nih.govchalcogen.ro This evolution has expanded the field from basic structural characterization to the targeted design of materials for specific applications in areas like catalysis, energy storage, and optics. medwinpublishers.commdpi.com
Significance of Ternary and Quaternary Phosphate Systems in Inorganic Chemistry
Ternary and quaternary phosphate systems, which contain three or four different cationic species, respectively, are of considerable significance in inorganic chemistry due to their structural and functional diversity. The inclusion of multiple, distinct metal ions allows for the creation of novel crystal structures with unique coordination environments and framework topologies. nih.govmdpi.com This structural complexity can lead to emergent properties. For instance, in catalysis, the synergistic interaction between different metal centers can enhance activity and selectivity for specific chemical transformations. mdpi.comresearchgate.net The varied redox properties of different transition metals within a single phosphate framework are particularly valuable. mdpi.com Furthermore, the ability to systematically substitute different cations enables the fine-tuning of a material's electronic, optical, and magnetic properties, making these complex systems a fertile ground for the discovery of new functional materials. researchgate.net
Contextualizing Phosphoric Acid, Magnesium Sodium Salt within Phosphate Chemistry Scholarship
This compound (MgNaPO₄), is a ternary metal orthophosphate that exemplifies the principles of mixed-cation systems. nih.gov As a compound containing magnesium, sodium, and the phosphate anion, it falls within the class of materials studied for their combined properties derived from multiple metal ions. google.com The investigation into compounds like MgNaPO₄ is part of a broader effort to understand how the combination of an alkaline earth metal (magnesium) and an alkali metal (sodium) within a phosphate lattice influences the material's structure, stability, and potential applications. nih.gov Research into its synthesis and properties contributes to the fundamental knowledge base of ternary phosphate chemistry, exploring how different ionic radii and charges direct the final crystal structure and its characteristics. google.comresearchgate.net Its study provides insights into phase relationships in complex Na-Mg-P-O systems and informs the development of related materials. nih.gov
This compound: A Detailed Overview
This compound, is an inorganic compound that has been a subject of study in materials chemistry. Its characterization reveals a specific combination of elements that places it within the family of mixed metal orthophosphates.
Chemical and Physical Properties
The fundamental properties of this compound are derived from its elemental composition and structure. Publicly available chemical data provides a comprehensive profile of this substance. nih.gov
Table 1: Chemical Identification of this compound
| Identifier | Value |
|---|---|
| IUPAC Name | magnesium;sodium;phosphate nih.gov |
| Molecular Formula | MgNaO₄P nih.govpschemicals.com |
| CAS Number | 25640-28-2 nih.govpschemicals.com |
| PubChem CID | 168403 nih.gov |
Table 2: Computed Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 142.27 g/mol nih.gov |
| Exact Mass | 141.9282314 Da nih.gov |
| Topological Polar Surface Area | 86.3 Ų nih.gov |
| Complexity | 36.8 nih.gov |
Research Findings
Scientific investigation into this compound has primarily focused on its synthesis and potential utility, leveraging its mixed-metal composition.
Synthesis Methods
The synthesis of single-phase magnesium sodium phosphate has been a subject of research to establish optimal conditions for its formation. researchgate.net Various methods have been reported, often involving precipitation reactions in aqueous solutions.
One documented method involves the reaction of trisodium (B8492382) phosphate (Na₃PO₄) with a magnesium salt, such as magnesium sulfate (B86663) (MgSO₄), in boiling water. google.com In this process, the magnesium sulfate solution is added incrementally to the sodium phosphate solution to yield a filterable precipitate of the hydrated form, MgNaPO₄·1.5H₂O. google.com
Another approach involves reacting a water-soluble magnesium salt (e.g., MgSO₄ or MgCl₂) with sodium hydroxide (B78521) (NaOH) and phosphoric acid (H₃PO₄). google.com A specific example of this synthesis involves:
Preparing a boiling solution of sodium hydroxide and 85% phosphoric acid in water. google.com
Adding a solution of magnesium sulfate heptahydrate (MgSO₄·7H₂O) to the boiling mixture over one hour with stirring. google.com
A microcrystalline, white precipitate forms, which is then stirred for an additional hour at 80-90°C. google.com
The resulting suspension has a pH of 9. google.com
The precipitate is filtered, washed with boiling water, and dried to yield the final product. google.com
This method, which can be adapted for continuous operation, is noted for producing a product with improved filterability. google.com
Potential Applications
Research has identified potential applications for magnesium sodium phosphate, particularly in agriculture. The compound is considered valuable as a mineral fodder for animals. google.com Additionally, it has been proposed for use as a component in pesticide formulations, where it serves as a filler. An advantage in this application is its ability to decompose in acidic environments into ions that can be utilized by plants. google.com
Structural Information
While detailed crystal structure analysis for the simple MgNaPO₄ is not extensively available in common databases, related and more complex structures containing these elements have been characterized. For example, the compound Mg₂KNa(PO₄)₂·14H₂O has been identified and studied, revealing an orthorhombic crystal system. researchgate.net Such research into more complex quaternary phosphates provides context for the structural possibilities within mixed alkali and alkaline earth metal phosphate systems. The study of various sodium magnesium phosphates, like NaMgPO₄ and NaMg₄(PO₄)₃, shows that they often form three-dimensional frameworks built from MgOₓ polyhedra and PO₄ tetrahedra. nih.gov A hydrated analogue, Na-struvite (MgNaPO₄·7H₂O), is also known to form under certain conditions. researchgate.net
Properties
CAS No. |
30022-26-5 |
|---|---|
Molecular Formula |
MgNaO4P |
Molecular Weight |
142.27 g/mol |
IUPAC Name |
magnesium;sodium;phosphate |
InChI |
InChI=1S/Mg.Na.H3O4P/c;;1-5(2,3)4/h;;(H3,1,2,3,4)/q+2;+1;/p-3 |
InChI Key |
YJGHGAPHHZGFMF-UHFFFAOYSA-K |
Canonical SMILES |
[O-]P(=O)([O-])[O-].[Na+].[Mg+2] |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of Magnesium Sodium Phosphate Systems
Aqueous Precipitation Techniques
Aqueous precipitation is a common and versatile method for synthesizing magnesium sodium phosphate (B84403). This technique involves the reaction of soluble precursors in an aqueous medium to form an insoluble product that precipitates out of the solution. The key to this method lies in the precise control of reaction conditions.
The stoichiometry of the reactants is a critical factor that dictates the composition and phase purity of the synthesized magnesium sodium phosphate. The nature of the starting materials, such as the choice of magnesium salt and phosphate source, directly impacts the structure of the final product. researchgate.netjst.go.jp For instance, the reaction between a water-soluble magnesium salt, such as magnesium sulfate (B86663) (MgSO₄) or magnesium chloride (MgCl₂), with a sodium phosphate source is a foundational approach. google.comphotoshelter.com
A common synthesis involves the reaction of trisodium (B8492382) phosphate (Na₃PO₄) with magnesium sulfate, which yields magnesium sodium phosphate as a precipitate. google.com The balanced chemical equation for this double replacement reaction is:
Na₃PO₄ (aq) + MgSO₄ (aq) → MgNaPO₄ (s) + Na₂SO₄ (aq)
To achieve a high yield and good filterability of the product, a slight stoichiometric excess of sodium ions is often employed. google.com Research has demonstrated that using a molar ratio of NaOH:H₃PO₄:MgSO₄ of approximately 3.05-3.1:1.0-1.03:1.0 can optimize the formation of MgNaPO₄·1.5H₂O. google.com This careful control of reactant ratios is essential to drive the reaction to completion and minimize the formation of undesired byproducts. The stoichiometry also influences whether magnesium orthophosphates or pyrophosphates are formed, particularly after subsequent thermal treatment. researchgate.netjst.go.jp
| Magnesium Precursor | Phosphate Precursor | Sodium Source | Reported Molar Ratio (Mg:P:Na) | Resulting Compound |
|---|---|---|---|---|
| MgSO₄ | H₃PO₄ | NaOH | 1.0 : 1.0-1.03 : 3.05-3.1 | MgNaPO₄·1.5H₂O |
| MgCl₂ | Na₃PO₄ | - | Stoichiometric | Mg₃(PO₄)₂ (in presence of excess Na⁺) |
| Mg(NO₃)₂ | Na₃PO₄ | - | Stoichiometric | Mg₃(PO₄)₂ (in presence of excess Na⁺) |
The pH of the reaction medium is a dominant factor influencing the precipitation of magnesium sodium phosphate. The solubility of magnesium phosphate species is highly dependent on pH, with precipitation being favored in alkaline conditions. researchgate.net Studies show that at a pH greater than 6.5, the concentration of soluble calcium and magnesium significantly decreases due to precipitation. nih.gov Optimal precipitation yields for magnesium phosphate from solutions containing sodium phosphate have been achieved at a pH greater than 10. iaea.org Specifically, a pH of 9 has been identified as an optimal condition for maximizing the yield of magnesium phosphate synthesis. researchgate.net Maintaining a high pH ensures the availability of phosphate ions (PO₄³⁻), which drives the equilibrium towards the formation of the insoluble salt. researchgate.net
Temperature also plays a crucial role in the precipitation kinetics and the crystallinity of the product. Many precipitation procedures for magnesium sodium phosphate are conducted in boiling water or at elevated temperatures, typically between 80°C and 100°C. google.com Higher temperatures can increase the reaction rate and often lead to the formation of larger, more easily filterable crystals. However, temperature must be carefully controlled, as it can also influence the hydration state and phase of the resulting precipitate. researchgate.net For example, the stability of related magnesium phosphate compounds is known to be temperature-dependent, with different hydrated phases or even anhydrous forms appearing at different temperatures. researchgate.net
| Parameter | Condition | Effect on Synthesis |
|---|---|---|
| pH | > 6.5 | Initiates significant precipitation of magnesium salts. nih.gov |
| pH | 9 - 10 | Optimal range for high yield precipitation. researchgate.netiaea.org |
| Temperature | 80°C - 100°C | Promotes formation of microcrystalline, filterable precipitate. google.com |
| Temperature | Ambient | Can be used, but may affect crystallinity and reaction time. researchgate.net |
The sol-gel process is a wet-chemical technique that can be used to produce ceramic and glassy materials at low temperatures. wikipedia.org This method involves the transition of a colloidal solution (sol) into a gel-like network. wikipedia.org While direct and extensive research on the sol-gel synthesis specifically for pure magnesium sodium phosphate is limited, the principles are applicable. This approach offers fine control over the product's chemical composition and microstructure. wikipedia.org
In the context of phosphate-based materials, sol-gel synthesis typically uses metal alkoxides as precursors, which undergo hydrolysis and condensation reactions. wikipedia.org For magnesium-containing systems, this method has been employed to create magnesium oxide nanoparticles and composite coatings. nih.govresearchgate.net Gelling agents or the sol-gel process itself can be used to create a homogeneous, three-dimensional network structure, which upon drying and heating, yields the desired material. nih.gov This technique could potentially be adapted for magnesium sodium phosphate to synthesize highly pure, homogenous nanoparticles or coatings, offering advantages over conventional precipitation where rapid particle growth can lead to impurities and a wider particle size distribution.
Solid-State Synthesis Approaches
Solid-state synthesis provides an alternative route to producing magnesium sodium phosphate, typically involving the thermal treatment of solid precursors. These methods are generally solvent-free and rely on the diffusion of ions through the solid reactants at elevated temperatures.
Calcination is a high-temperature process used to induce phase transitions, remove volatile components, and promote solid-state reactions. In the synthesis of magnesium phosphates, calcination of a precipitated precursor is a common final step to obtain the desired crystalline phase. researchgate.netjst.go.jp For example, hydrated magnesium phosphate precursors can be converted to anhydrous orthophosphates or pyrophosphates upon calcination at temperatures around 850°C. researchgate.netjst.go.jp
Sintering, which involves heating powders below their melting point, is used to increase densification and crystallinity. nih.gov The sintering temperature has a significant effect on the final properties of magnesium phosphate materials. As the sintering temperature increases (e.g., from 400°C to 800°C), the densification and crystallinity of the material also increase. nih.gov This process is critical for producing dense ceramic bodies from powdered magnesium sodium phosphate. The calcination of precursor compounds like magnesium oxide, a potential starting material, is also a key step, with temperatures between 700°C and 1800°C being used to control its reactivity. cas.czresearchgate.net
| Process | Typical Temperature Range | Primary Effect |
|---|---|---|
| Calcination | ~850°C | Conversion of hydrated precursors to anhydrous crystalline phases (ortho- or pyrophosphate). researchgate.netjst.go.jp |
| Sintering | 400°C - 800°C | Increases densification and crystallinity of the final product. nih.gov |
| Calcination (of MgO precursor) | 700°C - 1800°C | Controls the reactivity of the magnesium oxide starting material. cas.czresearchgate.net |
Mechanochemical synthesis is an energy-efficient technique that uses mechanical force, often through ball milling, to induce chemical reactions and structural changes in solid materials. organic-chemistry.org This method can be used as a pre-treatment to activate reactants before calcination or as a direct synthesis route.
Mechanochemical treatment of precursor mixtures can enhance their reactivity by reducing particle size, increasing surface area, and creating defects in the crystal lattice. This activation can lower the required temperature and time for subsequent solid-state reactions. For magnesium-containing phosphate systems, mechanochemical methods have been shown to be effective in synthesizing substituted hydroxyapatites. nih.gov The nature of the magnesium precursor, such as magnesium oxide versus magnesium hydroxide (B78521), was found to be important in determining the phase composition of the final product. nih.gov This suggests that a mechanochemical approach, by intimately mixing and activating solid precursors like sodium carbonate, magnesium oxide, and a phosphate source, could provide a viable and potentially more sustainable route to synthesizing anhydrous magnesium sodium phosphate. researchgate.net
Hydrothermal and Solvothermal Synthetic Routes
Hydrothermal and solvothermal synthesis are widely employed methods for producing crystalline materials from aqueous or non-aqueous solutions at elevated temperatures and pressures. These techniques are particularly effective for synthesizing complex inorganic phosphates like magnesium sodium phosphate, as they allow for precise control over particle size, morphology, and crystal phase.
In a typical hydrothermal process for related magnesium phosphate compounds, water-soluble magnesium and phosphate precursors are dissolved in water within a sealed autoclave. nih.gov The reaction is then carried out at temperatures ranging from 120°C to over 200°C for several hours or days. nih.govrsc.org The principle involves the dissolution of precursors in the heated solvent, followed by nucleation and crystal growth as the solution becomes supersaturated.
For the specific synthesis of magnesium sodium phosphate, the precursor chemistry is critical. The process generally involves a water-soluble magnesium salt (e.g., magnesium sulfate or magnesium chloride), a phosphate source (e.g., phosphoric acid or a soluble phosphate salt), and a sodium source (e.g., sodium hydroxide or sodium phosphate). google.comresearchgate.net The reaction to form MgNaPO₄ can be initiated by reacting magnesium sulfate with trisodium phosphate in boiling water. google.com An alternative approach involves reacting a magnesium salt, phosphoric acid, and a stoichiometric excess of sodium hydroxide. google.com The use of different solvents, such as ethanol (B145695) in solvothermal processes, can influence the solubility of precursors and the morphology of the final product.
The parameters of the hydrothermal/solvothermal process, including temperature, reaction time, pH, and precursor concentration, significantly impact the final product. For instance, continuous hydrothermal flow synthesis (CHFS) has been utilized to produce magnesium-substituted calcium phosphates, demonstrating that the degree of magnesium incorporation and the resulting crystal phases are highly dependent on the precursor stoichiometry. researchgate.net While this study focused on calcium phosphates, the principles are directly applicable to the Na-Mg-PO₄ system. The pressure within the autoclave, which is dependent on the temperature and the amount of solvent, is another key factor in controlling the crystallization process.
Table 1: Parameters for Hydrothermal Synthesis of Magnesium Sodium Phosphate
| Parameter | Typical Range/Value | Precursors | Resulting Compound |
|---|---|---|---|
| Temperature | 80 - 200 °C | MgSO₄, H₃PO₄, NaOH | MgNaPO₄·1.5H₂O |
| Reaction Time | 1 - 24 hours | MgSO₄, Na₃PO₄ | MgNaPO₄·1.5H₂O |
| Solvent | Water, Ethanol | MgCl₂, Na₂HPO₄ | MgNaPO₄ |
| pH | 9 - 11 | - | - |
Flux Growth Methods for Single Crystal Formation
The flux growth method is a powerful technique for synthesizing high-quality single crystals of materials that melt incongruently or have very high melting points. frontiersin.org The method involves dissolving the components of the desired crystal in a molten salt, or "flux," at a high temperature. frontiersin.org The crystal then grows from the supersaturated solution as it is slowly cooled. The flux acts as a high-temperature solvent, facilitating the transport of constituent ions and enabling crystallization at temperatures significantly below the melting point of the target material. tu-darmstadt.de
For phosphate systems, various salts can be used as a flux, including alkali metal chlorides, fluorides, or other low-melting-point phosphates. frontiersin.orgresearchgate.net In the context of magnesium sodium phosphate, a suitable flux would be a salt that has a low melting point, low volatility, and does not react to form undesired byproducts. A mixture of sodium chloride (NaCl) and potassium chloride (KCl) is a common flux system. nih.gov
The synthesis process begins by mixing the precursor materials—typically oxides or simple salts like magnesium oxide (MgO), sodium carbonate (Na₂CO₃), and ammonium (B1175870) dihydrogen phosphate (NH₄H₂PO₄)—with the flux material in a crucible, often made of platinum or alumina. The mixture is heated to a temperature where the precursors dissolve completely in the molten flux. This is followed by a slow cooling period, often at a rate of 1-5 °C per hour. This slow cooling is critical to allow for the formation of large, well-defined single crystals. Once the process is complete, the solidified flux can be dissolved away, typically with water or a dilute acid, to isolate the grown crystals.
A related high-temperature process involves reacting magnesium chloride with rock phosphate in the presence of an alkali metal chloride, such as sodium chloride. google.com The mixture is heated to 500-600 °C, causing the salts to melt and react to form magnesium phosphate. google.com This molten salt synthesis is conceptually similar to a flux method, where the molten alkali chloride acts as the reaction medium. By carefully controlling the stoichiometry to include a sodium source, this method could be adapted to produce single crystals of MgNaPO₄. The quality and size of the resulting crystals are highly dependent on the cooling rate, temperature gradients within the crucible, and the composition of the flux.
Table 2: Typical Parameters for Flux Growth of Phosphate Crystals
| Parameter | Description | Typical Value |
|---|---|---|
| Flux Material | Molten salt solvent | NaCl, KCl, Bi₂O₃, Na₂P₂O₇ |
| Precursors | Oxides or simple salts of constituent elements | MgO, Na₂CO₃, (NH₄)₂HPO₄ |
| Soaking Temperature | Temperature for dissolving precursors in flux | 900 - 1200 °C |
| Cooling Rate | Rate of temperature decrease to induce crystallization | 1 - 5 °C / hour |
| Crucible Material | Container for the high-temperature reaction | Platinum, Alumina |
Microwave-Assisted Synthesis and Rapid Crystallization
Microwave-assisted synthesis has emerged as a rapid and energy-efficient alternative to conventional heating methods like hydrothermal synthesis. rsc.org By utilizing microwave irradiation, solutions can be heated uniformly and rapidly, leading to significantly reduced reaction times, often from hours to minutes. researchgate.net This rapid heating promotes fast nucleation and growth, making it an excellent method for producing nano-sized crystalline materials. nih.gov
In the microwave-assisted synthesis of magnesium phosphates, precursor solutions are placed in a microwave-transparent vessel and subjected to microwave irradiation. researchgate.net The precursor chemistry is similar to that used in hydrothermal methods, typically involving aqueous solutions of a magnesium salt and a phosphate source. nih.gov For the synthesis of magnesium sodium phosphate, a sodium salt would be included in the precursor solution. Research has shown that the presence of sodium chloride can affect the morphology of magnesium phosphate nanoparticles formed via microwave synthesis. researchgate.net
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Parameter | Conventional Hydrothermal | Microwave-Assisted Synthesis |
|---|---|---|
| Heating Method | External heating (oven) | Dielectric heating (microwaves) |
| Heating Rate | Slow | Very Rapid |
| Reaction Time | Hours to Days | Minutes |
| Energy Efficiency | Lower | Higher |
| Product Morphology | Micro-sized crystals | Nano-sized crystals, nanosheets |
| Temperature Control | Less precise | More precise |
Structural Elucidation and Crystallographic Analysis of Magnesium Sodium Phosphates
Identification of Crystalline Phases and Polymorphs
Magnesium sodium phosphate (B84403) compounds can crystallize in several different systems, including orthorhombic, triclinic, and trigonal modifications. These different arrangements of atoms in the crystal lattice, known as polymorphs, can lead to variations in the physical and chemical properties of the compound.
A common crystalline form of sodium magnesium phosphate is the orthorhombic system. researchgate.netresearchgate.net In this system, the crystal features three unequal axes that are all at right angles to each other. The α-NaMgPO₄ polymorph, for instance, crystallizes in the orthorhombic space group P2₁2₁2₁. researchgate.net Its structure is characterized by a three-dimensional network of PO₄ tetrahedra and MgO₅ trigonal bipyramids. osti.gov This framework creates tunnels along the b-axis which are occupied by sodium ions. researchgate.net Another orthorhombic polymorph of NaMgPO₄ possesses an olivine-type structure with the space group Pnma. researchgate.net
A different sodium magnesium phosphate, NaMg₄(PO₄)₃, also crystallizes in an orthorhombic system with the space group Pnma. Its structure is composed of three types of MgO₅ units that share edges and corners, linked together by PO₄ tetrahedra to form a three-dimensional framework. nih.gov
| Compound | Space Group | Key Structural Features |
|---|---|---|
| α-NaMgPO₄ | P2₁2₁2₁ | 3D network of PO₄ tetrahedra and MgO₅ trigonal bipyramids; tunnels containing Na⁺ ions. researchgate.netosti.gov |
| NaMgPO₄ (olivine-type) | Pnma | 3D framework of PO₄ tetrahedra and MgO₆ octahedra; tunnels along b-axis occupied by Na⁺ ions. researchgate.net |
| NaMg₄(PO₄)₃ | Pnma | 3D framework of three kinds of MgO₅ units linked by PO₄ tetrahedra. nih.gov |
In addition to orthorhombic systems, magnesium sodium phosphates can also exist in triclinic and trigonal modifications. The triclinic system is the least symmetrical of the crystal systems, with three unequal axes and three unequal angles. A specific sodium magnesium phosphate, Na₂Mg₅(PO₄)₄, synthesized under pressure, crystallizes in the triclinic system. nih.gov Its structure is a three-dimensional framework of MgO₆ and MgO₅ polyhedra connected through common corners or via phosphate groups. nih.gov
The trigonal crystal system is characterized by a single threefold rotation axis. The compound Na₁₈Ca₁₃Mg₅(PO₄)₁₈ crystallizes in the trigonal space group R3m. arizona.edu
| Compound | Crystal System | Space Group | Key Structural Features |
|---|---|---|---|
| Na₂Mg₅(PO₄)₄ | Triclinic | Not specified | 3D framework of MgO₆ and MgO₅ polyhedra connected by common corners or phosphate groups. nih.gov |
| Na₁₈Ca₁₃Mg₅(PO₄)₁₈ | Trigonal | R3m | Structure related to the glaserite arrangement. arizona.edu |
Magnesium sodium phosphates can exist in both hydrated and anhydrous forms, with the presence of water of crystallization influencing the crystal structure. atamanchemicals.comsigmaaldrich.com For example, a hydrated sodium-bearing magnesium phosphate has been identified in CI chondritic materials, indicating the presence of water within its structure. usra.edu The anhydrous form of magnesium phosphate can be obtained by heating the hydrated forms to high temperatures, such as 400 °C. atamanchemicals.com
The general formula for these compounds can be represented as Mg₃(PO₄)₂·xH₂O, where 'x' denotes the variable number of water molecules. atamanchemicals.comsigmaaldrich.com
| Form | Example Compound | Key Characteristic |
|---|---|---|
| Hydrated | Na-bearing Mg phosphate in CI chondrites | Contains water within its crystal structure. usra.edu |
| Anhydrous | Mg₃(PO₄)₂ | Obtained by heating hydrated forms to remove water of crystallization. atamanchemicals.com |
Unit Cell Parameter Determination and Refinement
The precise dimensions of the unit cell, the smallest repeating unit in a crystal lattice, are determined through techniques like X-ray diffraction. These parameters, including the lengths of the cell edges (a, b, c) and the angles between them (α, β, γ), are crucial for defining the crystal structure.
The lattice parameters of magnesium sodium phosphates can undergo contractions or expansions due to various factors. For instance, the substitution of magnesium ions for calcium ions in a phosphate structure can lead to a reduction in the crystal lattice parameters. researchgate.net This is because the ionic radius of magnesium (0.065 nm) is smaller than that of calcium. researchgate.net Conversely, weakening of ionic bonding in nanocrystalline particles can lead to lattice expansion. nih.gov
For example, in solid solutions of Li₁₋ₓNaₓMgPO₄, the substitution of sodium for lithium was found to influence the defect structure of the olivine-type orthorhombic lattice. researchgate.net The introduction of different cations can also induce transformations into various structural types. nih.gov
| Substitution | Effect on Lattice | Reason |
|---|---|---|
| Mg²⁺ for Ca²⁺ | Contraction | Smaller ionic radius of Mg²⁺. researchgate.net |
| Na⁺ for Li⁺ in LiMgPO₄ | Influences defect structure | Introduction of a different cation into the lattice. researchgate.net |
Coordination Environment of Magnesium and Sodium Ions within Phosphate Frameworks
The crystal structures of magnesium sodium phosphates are characterized by three-dimensional frameworks constructed from phosphate tetrahedra linked to magnesium and sodium coordination polyhedra. The specific coordination environment—referring to the number of neighboring oxygen atoms and the geometry of their arrangement around the central cation—varies significantly depending on the stoichiometry of the compound.
Magnesium ions (Mg²⁺) are typically found in environments with four, five, or six oxygen atoms. In the low-temperature modification of NaMgPO₄ (α-NaMgPO₄), magnesium is coordinated by five oxygen atoms in a quadratic pyramidal arrangement, with Mg-O distances ranging from 1.97 Å to 2.18 Å. arizona.edu A sixth oxygen atom is noted at a greater distance, suggesting a distorted octahedral environment. arizona.edu In the olivine-type structure of NaMgPO₄, Mg²⁺ ions are situated in MgO₆ octahedra. researchgate.net Other compounds, such as NaMg₄(PO₄)₃ and Na₂Mg₅(PO₄)₄, feature frameworks built from both MgO₅ and MgO₆ polyhedra. nih.gov The average Mg-O distance for a hexacoordinated Mg²⁺ ion is experimentally estimated to be around 2.09 Å. rutgers.edu
The coordination for sodium ions (Na⁺) tends to be more varied and often higher, accommodating the larger ionic radius of Na⁺ compared to Mg²⁺. In the alluaudite-type structure of NaMg₃(PO₄)(HPO₄)₂, the Na⁺ cation is surrounded by eight oxygen atoms, with Na-O bond lengths spanning from 2.2974 Å to 2.922 Å. nih.gov In more complex structures like Na₃RbMg₇(PO₄)₆, two distinct sodium sites exist: one is coordinated to eight oxygen atoms (Na-O distances from 2.303 Å to 2.963 Å), while the other is bound to six oxygen atoms (Na-O distances from 2.246 Å to 2.962 Å). nih.gov This variability highlights the flexibility of the phosphate framework in accommodating different cationic arrangements.
Below is an interactive data table summarizing the coordination environments in selected magnesium sodium phosphate compounds.
Structural Distortions and Vacancy Ordering
Ideal crystal structures are often subject to distortions, where the atomic arrangement deviates from perfect geometric symmetry. In magnesium sodium phosphates, such distortions are common and consequential. For example, the structure of α-NaMgPO₄ is closely related to that of maricite (NaFePO₄), but it exhibits a lower symmetry (space group P2₁2₁2₁ instead of Pnma). arizona.edu This symmetry reduction is a direct result of the distorted coordination environment of the Mg²⁺ ion, which is better described as a quadratic pyramid than a regular octahedron. arizona.edu Similarly, the compound Mg₅Na₂(PO₄)₄ is characterized by several types of distorted polyhedra, including five-coordinated Mg-O polyhedra and distorted Mg-O octahedra. iaea.org
Vacancy ordering is another important structural phenomenon, particularly relevant in sodium-containing compounds that can support non-stoichiometry. This process involves the arrangement of cations (like Na⁺) and empty lattice sites (vacancies) into a regular, repeating pattern rather than a random distribution. While often studied in the context of electrode materials for sodium-ion batteries, the underlying principles apply to crystalline solids in general. nih.govrsc.org In some complex phosphate structures, the introduction of dopant ions can create vacancies for charge compensation. mdpi.com For example, substituting Na⁺ with a trivalent ion like Eu³⁺ can lead to the formation of sodium vacancies (V'Na). mdpi.com These vacancies can trigger significant local lattice relaxation, a form of structural distortion, and under certain conditions, could arrange into an ordered superstructure. nih.govmdpi.com The ordering of Na⁺ ions and vacancies can influence the stability and properties of the material. rsc.org
Phase Equilibria and Thermochemical Behavior of Magnesium Sodium Phosphate Systems
Binary and Ternary Phase Diagram Construction and Interpretation
The phase equilibria in the magnesium-sodium-phosphate system are best understood through the analysis of its binary and ternary phase diagrams. Investigations into the MgO–Na₂O–P₂O₅ ternary system, and specifically the MgO–Mg₃(PO₄)₂–Mg₄Na(PO₄)₃–Na₄P₂O₇ partial system, have been conducted using thermal analysis, X-ray diffraction, and microscopy. researchgate.net
Within this framework, several intermediate compounds have been identified. Key compounds include Mg₄Na(PO₄)₃, MgNaPO₄, and MgNa₄(PO₄)₂. researchgate.net Their melting and decomposition behaviors are pivotal to understanding the high-temperature phase relationships. For instance, Mg₄Na(PO₄)₃ melts incongruently at 1155°C, while MgNa₄(PO₄)₂ exhibits congruent melting at a much higher temperature of 1655°C. researchgate.net In contrast, MgNaPO₄ is stable only in the solid phase and undergoes decomposition between 950°C and 960°C. researchgate.net
Further studies have shown that the partial system Mg₃(PO₄)₂–Mg₄Na(PO₄)₃–Na₄P₂O₇–Mg₂P₂O₇ contains two binary phosphates: Mg₄Na(PO₄)₃, which melts incongruently at 1155°C, and Mg₆Na₈(P₂O₇)₅, which melts congruently at 808°C. researchgate.net The construction of these phase diagrams also reveals the presence of critical points such as ternary eutectics and peritectics, which define the lowest melting compositions and reaction points between solid and liquid phases. For example, in the MgO–Mg₃(PO₄)₂–Mg₄Na(PO₄)₃–Na₄P₂O₇ system, a ternary peritectic occurs at 1145±3.0°C, and two ternary eutectics are found at 984±3.0°C and 732±1.5°C. researchgate.net
Table 1: Melting and Decomposition Behavior of Key Magnesium Sodium Phosphate (B84403) Compounds
| Compound | Melting Behavior | Temperature (°C) |
|---|---|---|
| Mg₄Na(PO₄)₃ | Incongruent Melting | 1155 |
| MgNa₄(PO₄)₂ | Congruent Melting | 1655 |
| MgNaPO₄ | Decomposition | 950-960 |
| Mg₆Na₈(P₂O₇)₅ | Congruent Melting | 808 |
Thermal Stability and Decomposition Pathways
The thermal stability and the pathways through which magnesium sodium phosphate compounds decompose are crucial for their handling and application at elevated temperatures. Techniques such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are instrumental in elucidating these characteristics.
Thermogravimetric Analysis (TGA) of Dehydration and Dehydroxylation
Thermogravimetric analysis is employed to monitor the mass loss of a compound as a function of temperature, which in the case of hydrated magnesium sodium phosphates, primarily corresponds to the loss of water molecules (dehydration) and hydroxyl groups (dehydroxylation).
For instance, the thermal decomposition of hydrated magnesium phosphates often occurs in multiple steps. The compound Mg(H₂PO₄)₂·4H₂O loses its water of crystallization in stages to form Mg(H₂PO₄)₂·2H₂O, followed by the anhydrous Mg(H₂PO₄)₂, and finally Mg(PO₃)₂. pjsir.org Similarly, the dehydration of other hydrated phosphates can be observed through distinct weight loss steps in their TGA curves. researchgate.net For example, NaH₂PO₄·2H₂O shows a loss of water molecules between 40°C and 100°C to form the monohydrate, with the anhydrous salt forming at around 110°C. researchgate.net
Differential Thermal Analysis (DTA) of Phase Transitions
Differential thermal analysis measures the temperature difference between a sample and a reference material as they are heated. This technique detects exothermic and endothermic events, such as phase transitions, melting, and decomposition.
In the NaMgPO₄ system, DTA has been used to identify the presence of polymorphism, with a low-temperature glaserite phase and a high-temperature olivine (B12688019) phase. The stabilized region of the olivine phase was found to be around 1000°C. rsc.org For Mg(H₂PO₄)₂·4H₂O, DTA reveals endothermic peaks corresponding to the stepwise loss of water of crystallization. pjsir.org The recrystallization temperature of the glass formed from the decomposition of this compound has been determined to be 834°C by DTA. pjsir.org
Table 2: Key Thermal Events for Selected Magnesium Sodium Phosphates from DTA
| Compound/System | Event | Temperature (°C) |
|---|---|---|
| NaMgPO₄ | Polymorphic Transition (glaserite to olivine) | ~1000 |
| Mg(H₂PO₄)₂·4H₂O glass | Recrystallization | 834 |
| Mg₄Na(PO₄)₃ | Polymorphic Transformation | 1025 |
| Mg₄Na(PO₄)₃ | Incongruent Decomposition | 1141 |
| MgNaPO₄ | Polymorphic Transformation | 727 |
| MgNaPO₄ | Polymorphic Transformation | 893 |
Polymorphic Transformations and Recrystallization Phenomena
Several magnesium sodium phosphate compounds exhibit polymorphism, the ability to exist in multiple crystalline forms. These transformations are often temperature-dependent and can significantly affect the material's properties.
Detailed studies on Mg₄Na(PO₄)₃ have shown that it undergoes a polymorphic transformation at 1025°C before it decomposes incongruently at 1141°C. bohrium.com The compound MgNaPO₄ also displays complex polymorphic behavior, with transformations occurring at 727°C and 893°C. bohrium.com The synthesis of phase-pure MgNaPO₄ can be achieved through solid-state synthesis with heat treatment at 900°C, followed by an additional firing at 600°C to manage these transformations. bohrium.com
The olivine-type structure of NaMgPO₄ is a high-temperature phase, and rapid quenching from high temperatures can be employed to stabilize this structure at room temperature. rsc.org This indicates that the history of the sample and its thermal treatment are critical in determining the final crystalline phase. book-of-abstracts.com Recrystallization can also be observed, for instance, after the dehydration of Mg(H₂PO₄)₂·4H₂O, where the resulting amorphous metaphosphate can be recrystallized at a specific temperature. pjsir.org
Influence of Reaction Environment (e.g., pH, ionic strength) on Phase Formation
The formation of specific magnesium sodium phosphate phases from aqueous solutions is highly dependent on the reaction environment, particularly pH and ionic strength.
The pH of the solution plays a significant role in the precipitation of magnesium phosphates. Optimal conditions for the formation of magnesium phosphate precipitates have been identified at a pH of 9. researchgate.net The pH affects the solubility of magnesium and phosphate ions and can influence the type of precipitate formed. researchgate.netresearchgate.net For example, the production of MgNaPO₄·1.5H₂O is carried out in a solution with a pH of 9. google.com
Ionic strength also impacts the formation of magnesium phosphate precipitates. An increase in ionic strength can affect the solubility of the precipitating phases. mdpi.com For instance, in soil systems, an increase in ionic strength has been shown to increase phosphate sorption and decrease its desorption. researchgate.net The nature of the cations present in the solution also has a large effect on the desorption and precipitation of phosphate. researchgate.net The formation of MgNaPO₄·1.5H₂O is facilitated by using a stoichiometric excess of sodium ions, which improves the filterability of the product. google.com
Spectroscopic and Surface Characterization of Magnesium Sodium Phosphate Compounds
Vibrational Spectroscopy Applications
Vibrational spectroscopy, encompassing both infrared and Raman techniques, is a powerful tool for probing the molecular vibrations within a material. These vibrations are specific to the types of chemical bonds and the local symmetry of the atomic arrangements, making them ideal for identifying functional groups and characterizing crystalline phases.
Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups present in magnesium sodium phosphate (B84403) by measuring the absorption of infrared radiation at characteristic frequencies corresponding to molecular vibrations. The primary functional unit in this compound is the phosphate (PO₄³⁻) tetrahedron. The vibrational modes of this group are sensitive to its local environment, including bonding with magnesium and sodium cations.
The free phosphate ion, with tetrahedral (Td) symmetry, has four fundamental vibrational modes, but not all are infrared active. In a solid crystalline structure like magnesium sodium phosphate, this symmetry is often lowered, causing shifts in vibrational frequencies and making previously forbidden modes active. The main absorption bands are associated with the stretching and bending vibrations of the P-O bonds.
Key research findings from FT-IR analysis of phosphate-containing materials show:
Asymmetric P-O Stretching (ν₃): This mode typically appears as a strong, broad band in the 1000–1150 cm⁻¹ region. In complex structures, this band can split into multiple components, reflecting the distortion of the PO₄ tetrahedron.
Symmetric P-O Stretching (ν₁): For a perfect tetrahedron, this mode is IR-inactive. However, due to symmetry reduction in the crystal lattice, a weak absorption band can often be observed in the 940–990 cm⁻¹ range. ufop.br
Asymmetric O-P-O Bending (ν₄): These bending vibrations are found in the 500–650 cm⁻¹ region. researchgate.net
Symmetric O-P-O Bending (ν₂): These vibrations occur at lower frequencies, typically in the 400–500 cm⁻¹ range. ufop.brunito.it
In studies of magnesium phosphate cements, which involve related chemical species, bands around 1120 cm⁻¹ and 992 cm⁻¹ are assigned to asymmetric P-O and P-OH bending, indicative of various phosphate salts precipitating during reaction. researchgate.net The presence of protonated phosphate species, such as HPO₄²⁻ or H₂PO₄⁻, introduces additional bands, particularly those related to P-OH bending and stretching. For instance, in-plane P-O-H bending vibrations can be observed around 1295 cm⁻¹. researchgate.net
Interactive Data Table: Typical FT-IR Vibrational Modes for Phosphate Groups
| Vibrational Mode | Description | Typical Wavenumber Range (cm⁻¹) | Reference |
| ν₃ (F₂) | Asymmetric P-O stretching | 1000 - 1150 | unito.itsci-hub.st |
| ν₁ (A₁) | Symmetric P-O stretching | 940 - 990 | ufop.br |
| ν₄ (F₂) | Asymmetric O-P-O bending | 500 - 650 | ufop.brresearchgate.net |
| ν₂ (E) | Symmetric O-P-O bending | 400 - 500 | ufop.brunito.it |
| δ(P-O-H) | In-plane P-O-H bending | ~1295 | researchgate.net |
For phosphate minerals, the symmetric stretching mode (ν₁) of the PO₄³⁻ group typically produces a very strong and sharp peak in the Raman spectrum, making it a diagnostic feature. copernicus.org The position and number of Raman bands are dictated by the crystal's space group and the site symmetry of the constituent ions. Any change in the crystalline structure will result in a discernible change in the Raman spectrum.
Research on natural carbonophosphates with the general formula Na₃MCO₃PO₄ (where M can be Mg, Fe, or Mn) provides valuable data applicable to magnesium sodium phosphate. copernicus.org
The most intense Raman mode, ν₁(P–O), is observed at approximately 964 ± 5 cm⁻¹. copernicus.org
Bending modes of the phosphate group are also clearly identified: ν₂(P–O) peaks appear around 420 ± 7 cm⁻¹ and 465 ± 13 cm⁻¹, while ν₄(P–O) peaks are located at 583 ± 6 and 624 ± 1 cm⁻¹. copernicus.org
The asymmetric stretching modes, ν₃(P–O), are typically weaker and appear as several bands between the ν₁ and ν₄ regions. copernicus.org
The sharpness and specific positions of these peaks serve as a fingerprint for the crystalline phase. Broadening of the peaks can indicate a decrease in crystallinity or the presence of an amorphous phase. msaweb.org Therefore, Raman spectroscopy can be used to monitor phase transformations, assess sample crystallinity, and identify impurities.
Interactive Data Table: Characteristic Raman Modes for Phosphate Groups in a Crystalline Matrix
| Vibrational Mode | Description | Typical Wavenumber Range (cm⁻¹) | Reference |
| ν₁ (A₁) | Symmetric P-O stretching | 960 - 970 | copernicus.org |
| ν₃ (F₂) | Asymmetric P-O stretching | 1000 - 1100 | researchgate.net |
| ν₄ (F₂) | Asymmetric O-P-O bending | 570 - 630 | copernicus.orgresearchgate.net |
| ν₂ (E) | Symmetric O-P-O bending | 410 - 480 | copernicus.orgresearchgate.net |
| Lattice Modes | External/Lattice Vibrations | < 300 | researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that probes the local magnetic fields around atomic nuclei. For solid-state materials like magnesium sodium phosphate, solid-state NMR (ssNMR) provides invaluable, atom-specific information about the local structure, connectivity, and dynamics that is often unattainable by other methods.
The phosphorus-31 (³¹P) nucleus is an ideal probe for NMR spectroscopy due to its 100% natural abundance and spin-1/2 quantum number, which typically results in sharp, well-resolved signals. mdpi.comoxinst.com The ³¹P chemical shift is highly sensitive to the local electronic environment of the phosphorus atom.
In solid-state NMR, the connectivity of phosphate tetrahedra is described using Qⁿ notation, where 'n' represents the number of bridging oxygen atoms connecting to other phosphate tetrahedra. researchgate.net For an orthophosphate like magnesium sodium phosphate (NaMgPO₄), the phosphorus exists as isolated PO₄ tetrahedra, corresponding to a Q⁰ environment.
Key findings from ³¹P ssNMR studies on orthophosphates include:
Isotropic Chemical Shift: The isotropic chemical shift for Q⁰ species in crystalline orthophosphates typically falls within the range of 0 to 10 ppm relative to 85% H₃PO₄. ucsb.eduresearchgate.net The exact value is influenced by the nature of the surrounding cations (Na⁺ and Mg²⁺). An empirical correlation has been observed between the isotropic chemical shift and the Z/r ratio (cation charge divided by cation radius), indicating that the electronegativity and polarizing power of the cations directly affect the electronic shielding of the phosphorus nucleus. illinois.edu
Chemical Shift Anisotropy (CSA): In the solid state, the electronic shielding around the phosphorus nucleus is often anisotropic (orientation-dependent). This gives rise to chemical shift anisotropy (CSA), which provides information about the local symmetry of the phosphate site. A more distorted PO₄ tetrahedron will generally exhibit a larger CSA. illinois.edu
By analyzing the ³¹P NMR spectrum, one can determine the number of distinct phosphorus environments in the crystal structure, quantify the relative populations of different phosphate species (e.g., Q⁰ vs. Q¹ pyrophosphate impurities), and gain insight into the local geometry of the phosphate groups.
Interactive Data Table: Typical ³¹P NMR Chemical Shifts for Phosphate Units
| Phosphate Unit | Description | Connectivity (n) | Typical Chemical Shift Range (ppm) | Reference |
| Q⁰ | Orthophosphate | 0 | 0 to 10 | ucsb.eduresearchgate.net |
| Q¹ | End-group (Pyrophosphate) | 1 | -5 to -15 | iaea.org |
| Q² | Middle-group (Polyphosphate) | 2 | -20 to -30 | researchgate.netiaea.org |
While ³¹P NMR probes the phosphate anion, multinuclear ssNMR can be used to investigate the local environments of the cations, such as ²⁵Mg. The ²⁵Mg nucleus is significantly more challenging to study than ³¹P due to its low natural abundance (10.0%) and its nuclear spin of -5/2, which means it possesses a nuclear electric quadrupole moment.
The interaction of this quadrupole moment with the local electric field gradient (EFG) at the magnesium site often leads to extensive broadening of the NMR signal, making detection difficult. nih.gov However, experiments performed at ultra-high magnetic fields can reduce these broadening effects and allow for the successful acquisition of ²⁵Mg ssNMR spectra. rsc.org
The key NMR parameters for a quadrupolar nucleus like ²⁵Mg are:
Isotropic Chemical Shift (δiso): This provides information about the electronic environment and coordination of the Mg²⁺ ion. The observed chemical shift range for ²⁵Mg in diamagnetic solids can be up to 200 ppm but is more commonly between -15 and +25 ppm. rsc.org
Quadrupolar Coupling Constant (CQ): This constant is a measure of the strength of the interaction between the nuclear quadrupole moment and the EFG. Its magnitude is highly sensitive to the symmetry of the local coordination environment. A more distorted, less symmetric site will have a larger CQ.
Asymmetry Parameter (ηQ): This parameter describes the deviation of the EFG from axial symmetry.
First-principles calculations can be used in conjunction with experimental ²⁵Mg NMR to assign signals to specific crystallographic sites and to rationalize the observed quadrupolar parameters in terms of local structural distortions. nih.gov Thus, ²⁵Mg ssNMR can provide a direct probe of the magnesium coordination sphere, revealing details about bond lengths and angles in the NaMgPO₄ structure.
X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical Composition and Oxidation States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within the top 1-10 nm of a material's surface. In XPS, the sample is irradiated with a beam of X-rays, which causes the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be determined. The binding energy is characteristic of the element and its oxidation state.
For magnesium sodium phosphate, XPS can be used to:
Confirm Elemental Composition: By identifying the characteristic peaks for Mg, Na, P, and O, XPS confirms the presence of the expected elements on the surface.
Determine Oxidation States: The binding energies are sensitive to the local chemical environment. For NaMgPO₄, the expected oxidation states are Na⁺, Mg²⁺, P⁵⁺, and O²⁻. For example, the P 2p peak for phosphate (P⁵⁺) is expected around 135.0 eV. aip.org The O 1s spectrum can be complex, often showing components from the phosphate lattice (P-O-M) and potentially surface hydroxyl groups or adsorbed water.
Analyze Surface Stoichiometry: By using relative sensitivity factors (RSFs), the peak areas can be converted into atomic concentrations, providing the surface stoichiometry of the compound. This can reveal if the surface is enriched or depleted in one of the constituent elements compared to the bulk.
Speciation of magnesium compounds by XPS can be challenging because the Mg 2p binding energy range is very narrow across different compounds. researchgate.net However, additional information can be gleaned from the Mg KLL Auger peak. The modified Auger parameter (α'), which is the sum of the Mg 2p binding energy and the Mg KLL kinetic energy, is independent of surface charging and provides better chemical state differentiation than the binding energy alone. researchgate.net
Interactive Data Table: Typical XPS Binding Energies for Constituents of Magnesium Sodium Phosphate
| Element | Core Level | Expected Binding Energy (eV) | Expected Oxidation State | Reference |
| P | 2p | ~135.0 | +5 | aip.org |
| Mg | 2p | ~50 - 52 | +2 | researchgate.net |
| Na | 1s | ~1072 | +1 | |
| O | 1s | ~531 - 533 | -2 | aip.org |
| Mg | KLL (Auger) | ~300 - 305 (Kinetic Energy) | +2 | researchgate.net |
Scanning Electron Microscopy (SEM) for Morphological and Microstructural Analysis
Scanning Electron Microscopy (SEM) is an indispensable tool for characterizing the surface topography and microstructure of magnesium sodium phosphate compounds. This technique provides high-resolution images that reveal critical information about particle size, shape (morphology), and the arrangement of these particles into larger structures (microstructure).
Research on various magnesium phosphate materials demonstrates the utility of SEM in this field. For instance, studies on synthesized magnesium phosphate nanoparticles have used SEM to identify the formation of nanoparticle clusters, with aggregate sizes typically in the range of 1 to 3 micrometers. chalcogen.ro The morphology of these materials can vary significantly based on the synthesis method and conditions. In some preparations, the resulting particles are observed as sphere-like in shape but with non-uniform sizes. chalcogen.ro
The characteristics of magnesium phosphate compounds recovered from different environments also show substantial variations when analyzed by SEM. Crystalline forms like struvite (magnesium ammonium (B1175870) phosphate hexahydrate) can exhibit regular and consistent shapes and sizes, while other related compounds may appear as irregular particles. nih.gov When combined with Energy Dispersive X-ray Spectroscopy (SEM-EDS), the technique can also provide elemental composition, confirming the presence of magnesium and phosphorus in the sample. nih.gov
The microstructure of magnesium phosphate-based cements and coatings is also extensively studied using SEM. Analysis of these materials can reveal the presence of different crystalline phases and how they are integrated into the material's matrix. researchgate.net For example, in magnesium phosphate coatings, SEM analysis can show how changes in processing temperature affect grain size and coating density. researchgate.net Such microstructural details are crucial for understanding the material's mechanical strength and stability.
The following table summarizes findings from SEM analyses of various magnesium phosphate compounds, illustrating the typical data obtained.
| Compound Type | Observed Morphology | Particle/Cluster Size | Key Microstructural Features |
| Nano-Magnesium Phosphates | Sphere-like, irregular shapes | 1 - 3 µm (clusters) | Formation of nanoparticle clusters |
| Recovered Dittmarite | Irregular size and shape | Not specified | No evidence of seed material, inconsistent morphology |
| Recovered Struvite | Regular, consistent shape | Not specified | Crystals observed as surface precipitates |
| Magnesium Phosphate Mortar | Crystalline phases within a matrix | Not specified | Presence of magnesium phosphates and silicates confirmed |
Transmission Electron Microscopy (TEM) and Selected Area Electron Diffraction (SAED) for Nanostructural Characterization
For higher-resolution analysis at the nanoscale, Transmission Electron Microscopy (TEM) and Selected Area Electron Diffraction (SAED) are employed. TEM provides detailed images of the internal structure of materials, revealing the size and shape of individual nanoparticles, while SAED offers critical information about their crystalline nature. wikipedia.org
TEM analysis of nano-sized magnesium phosphates has confirmed the presence of irregularly shaped nanoparticles with sizes ranging from 20 to 200 nanometers. chalcogen.ro In other studies, the particle size of magnesium phosphate prepared by chemical precipitation was found to be in the 20 to 50 nm range. researchgate.net These dimensions are significantly smaller than the clusters observed via SEM, highlighting TEM's capacity to resolve finer details. TEM is essential for understanding the fundamental building blocks of the material, which ultimately influence its bulk properties.
Selected Area Electron Diffraction (SAED) is a powerful technique typically performed within a TEM that directs the electron beam to a specific area of the sample to generate a diffraction pattern. wikipedia.org This pattern provides information about the atomic structure of the material.
Single-Crystalline Material : Produces a pattern of distinct, ordered spots.
Polycrystalline Material : Generates a series of concentric rings, with each ring corresponding to a specific lattice plane. youtube.com
Amorphous Material : Results in diffuse, broad rings, indicating a lack of long-range atomic order. youtube.com
In the context of magnesium sodium phosphate, SAED can definitively determine whether the synthesized nanoparticles are amorphous, single-crystalline, or polycrystalline. For example, TEM studies on related magnesium phosphate nanoparticles have displayed electron diffraction patterns confirming their polycrystalline nature. chalcogen.ro This information is vital for applications where crystallinity is a key performance parameter.
The table below outlines the type of information gathered from TEM and SAED analyses of magnesium phosphate nanomaterials.
| Technique | Parameter Measured | Typical Findings for Magnesium Phosphates |
| TEM | Nanoparticle Size | 20 - 200 nm |
| Nanoparticle Shape | Irregular, sheet-like | |
| SAED | Crystallinity | Polycrystalline |
| Crystal Structure | Provides lattice plane information from diffraction rings |
Advanced Characterization Techniques and Dynamics Studies of Phosphoric Acid, Magnesium Sodium Salt
The intricate structural and dynamic properties of "Phosphoric acid, magnesium sodium salt" at the atomic and molecular levels necessitate the use of sophisticated analytical techniques. This section delves into the application of advanced characterization methods, including quasielastic neutron scattering (QENS), X-ray absorption spectroscopy (XAS), and glow discharge optical emission spectroscopy (GDOES), to elucidate the behavior of water molecules, the local atomic environment, and the elemental distribution within this compound.
Research Applications and Emerging Fields
Materials Science and Engineering
In the realm of materials science, phosphoric acid, magnesium sodium salt, serves as a critical component in the development of innovative materials with tailored properties. Its role is multifaceted, ranging from acting as a precursor in cementitious reactions to forming the structural backbone of biocompatible glasses and ceramics.
Magnesium phosphate (B84403) cements (MPCs) are increasingly investigated as sustainable and high-performance alternatives to traditional ordinary Portland cement (OPC) for specialized applications. cementurk.com.trnih.gov These cements are formed through an acid-base reaction between magnesium oxide (MgO) and a soluble phosphate, such as a salt of phosphoric acid. researchgate.net Formulations can include sodium-containing phosphates to influence the reaction kinetics and final properties of the cement. nih.gov
MPCs are recognized for their rapid setting times, high early strength, and strong adhesion to various substrates. cas.czresearchgate.net The inclusion of sodium phosphate compounds can modify the setting reaction, which is often highly exothermic. nih.gov For instance, cements prepared by mixing magnesium oxide with sodium dihydrogen phosphate have been explored as potential biomaterials. nih.gov These formulations can result in an amorphous final product, contrasting with the crystalline struvite formed when using ammonium (B1175870) dihydrogen phosphate. nih.gov The ability to tailor the setting kinetics and thermal output is crucial for both biomedical and civil engineering applications. nih.gov Furthermore, magnesium-based binders, including MPCs, offer environmental advantages due to lower production temperatures and the potential to absorb carbon dioxide during curing. cementurk.com.tr
Key Properties of Magnesium Phosphate Cements (MPCs)
| Property | Description | Source(s) |
|---|---|---|
| Setting Time | Rapid setting, often within minutes, which can be modulated with retardants like borax. | nih.govresearchgate.net |
| Early Strength | Achieves high compressive strength shortly after setting, significantly faster than OPC. | cementurk.com.trcas.cz |
| Adhesion | Exhibits excellent bonding to existing concrete and other materials. | researchgate.netphoscrete.com |
| Durability | Shows good resistance to acids, salts, and sulfates. | cementurk.com.tr |
| Biocompatibility | Certain formulations are being investigated for biomedical applications due to their biocompatibility. | nih.govmdpi.com |
Magnesium phosphate-based bioceramics are emerging as a promising class of materials for bone regeneration, offering potential advantages over more traditional calcium phosphate ceramics. msu.ruresearchgate.netnih.gov The incorporation of both magnesium and sodium ions into the phosphate structure allows for the creation of bioceramics with tunable properties for regenerative medicine. msu.runih.gov These materials are often synthesized through solid-state reactions or by compression molding and 3D printing of precursor powders. rsc.org
A key advantage of magnesium phosphate bioceramics is their enhanced biodegradability compared to many calcium phosphate-based materials like hydroxyapatite (B223615). msu.ru The degradation rate can be controlled by altering the chemical composition and microstructure of the ceramic. nih.govmdpi.com Studies involving immersion in simulated body fluid (SBF) show that these ceramics can degrade and support the precipitation of apatite-like layers on their surface, which is an indicator of bioactivity. nih.govresearchgate.net The rate of degradation is critical, as it should ideally match the rate of new bone formation. nih.gov The presence of magnesium contributes to a higher resorption rate due to the greater solubility of magnesium phosphates compared to their calcium counterparts. mdpi.commsu.ru
The ionic composition of bioceramics plays a crucial role in their biological performance. Magnesium is a vital element for bone metabolism and can stimulate the activity of osteoblasts. nih.govnih.gov Its presence in the crystal lattice of a phosphate-based ceramic can accelerate the resorption rate. msu.ru The introduction of sodium ions can also be used to tune the resorption of bioceramics. msu.ruoiccpress.com The substitution of different ions in the phosphate structure affects the material's solubility and, consequently, its resorption kinetics in a physiological environment. nih.govmdpi.com For example, the formation of multiphase ceramics containing phases with different dissolution rates can lead to more controlled, volumetric resorption. mdpi.com
To further improve the properties of magnesium phosphate bioceramics, they can be formulated into composites. By incorporating other materials, it is possible to enhance mechanical strength, tailor the degradation rate, and add new functionalities. For instance, creating composites with biodegradable polymers could improve the handling properties and toughness of the bioceramic scaffold. The development of such composites is an active area of research aimed at creating bone graft substitutes with optimized performance for tissue regeneration. nih.gov
Phosphate-based glasses are another class of materials where magnesium and sodium phosphates are utilized. researchgate.net These glasses are typically prepared by melting the precursor oxides and phosphates at high temperatures, followed by quenching to prevent crystallization. mdpi.comfzu.cz The composition can be varied to include different ratios of magnesium oxide, sodium oxide, and phosphorus pentoxide. researchgate.netresearchgate.net
In these glasses, both sodium and magnesium act as network modifiers, influencing the structure of the phosphate chains. researchgate.net The addition of these oxides can lead to the depolymerization of the glass network, which in turn affects properties such as density, glass transition temperature, and chemical durability. researchgate.netnih.gov Molecular dynamics simulations have been used to study the local environments of magnesium and sodium ions within the glass structure, revealing details about their coordination numbers and bond distances. researchgate.net By carefully controlling the composition, it is possible to produce glasses with a wide range of properties suitable for various applications. nih.govd-nb.info Heat treatment of these glasses can lead to the formation of glass-ceramics, which are materials with a combination of amorphous and crystalline phases, offering unique property profiles. d-nb.info
Surface Modification and Coating Technologies (e.g., on metallic substrates)
This compound, and related phosphate systems are integral to the development of conversion coatings, which are surface treatments that chemically alter the substrate to form a protective layer. nih.gov These coatings are a cost-effective method for creating a barrier between a metal and its environment, thereby enhancing corrosion resistance. nih.gov
Magnesium phosphate-based solutions are used to deposit protective layers on metallic substrates, particularly steel and magnesium alloys. researchgate.netiaea.org For instance, a magnesium phosphate layer can be deposited on low carbon steel by immersing the metal in a phosphate bath. researchgate.net This treatment improves the anti-corrosion properties of the steel and serves as an effective base for organic paint, enhancing the adhesion between the topcoat and the metal. researchgate.net The effectiveness of this coating is attributed to the high corrosion resistance of magnesium and the strong adhesion of the porous phosphate layer to the base metal. researchgate.net
In applications involving magnesium alloys, such as AZ31, plasma electrolytic oxidation (PEO) can be used to synthesize a magnesium phosphate coating. iaea.org Research has shown that sodium incorporated into these coatings plays a significant role in the corrosion mechanism. iaea.org The resulting coatings can increase the surface hardness of the magnesium alloy by a factor of five and improve corrosion resistance by two orders of magnitude. iaea.org Furthermore, studies on calcium-phosphate systems for biomedical applications have shown that the addition of magnesium and sodium ions influences the properties of the resulting film coatings. nih.gov The introduction of sodium oxide into a SiO₂–P₂O₅–CaO system, for example, has been found to increase the bioactivity of the material. nih.gov
Catalytic Chemistry
Heterogeneous Catalysis: Activity and Selectivity in Organic Transformations
Sodium-magnesium mixed phosphates, such as NaMgPO₄, have been identified as effective heterogeneous catalysts for various organic processes. nih.govnih.gov Their catalytic activity has been notably demonstrated in the gas-phase conversion of 2-hexanol (B165339), where they exhibit substantial dehydrogenating activity. nih.govkisti.re.kr In this transformation, the catalysts facilitate the conversion of the secondary alcohol primarily into a ketone. nih.gov
| Catalyst System | Primary Catalytic Activity | Key Findings | Reference |
|---|---|---|---|
| NaMgPO₄/MgO | Dehydrogenation of 2-hexanol | Exhibits higher activity and selectivity than pure MgO under certain conditions. Possesses a similar number of acid and basic sites. | nih.gov |
| NaMgPO₄/Mg₂P₂O₇ | Dehydrogenation of 2-hexanol | Contains significantly more acid sites than basic sites. | nih.gov |
| NaMg₄(PO₄)₃ | Conversion of 2-hexanol | Activity and selectivity are strongly influenced by the synthetic procedure and sodium content. | nih.gov |
Acid-Base Properties and Catalytic Mechanisms
The catalytic mechanism of sodium-magnesium phosphates is closely linked to their acid-base properties. nih.gov These materials are bifunctional, possessing both acidic and basic sites that participate in the catalytic cycle. nih.gov The metal cations (Mg²⁺, Na⁺) can act as Lewis acid sites, while the oxygen atoms of the phosphate and oxide groups serve as basic sites. nih.gov
The balance between acidic and basic sites can be tailored by the synthesis procedure, which determines the final phases present in the catalyst. nih.gov
NaMgPO₄/MgO Systems : These catalysts tend to have a similar population of acid and basic sites. nih.gov
NaMgPO₄/Mg₂P₂O₇ Systems : In contrast, these systems are characterized by a much higher concentration of acid sites compared to basic sites. nih.gov
This variation in the acid-base site distribution directly influences the catalyst's performance in specific reactions. For processes like the conversion of 2-hexanol, the dehydrogenating ability is a key factor, which is determined by the catalyst's surface chemical properties. nih.govnih.gov
Role of Sodium Content in Catalytic Behavior
The sodium content within magnesium phosphate catalysts is a critical factor that significantly influences their catalytic behavior. nih.gov Studies on the conversion of 2-hexanol have explicitly shown that the structure and composition of the catalysts, especially their sodium content, play an essential role. nih.gov The formation of sodium-magnesium mixed phosphates is linked to the dehydrogenating ability of the catalyst. nih.gov
Impact of Synthetic Procedure on Catalytic Performance
The synthetic procedure used to prepare sodium-magnesium phosphate catalysts has a profound impact on their final catalytic performance. nih.govnih.gov The activity and selectivity of these materials in the conversion of 2-hexanol can vary enormously depending on the specific preparation method. nih.gov This is because the synthesis conditions—such as the choice of magnesium and phosphorus sources, the precipitating agent, and subsequent gel treatments—determine the ultimate structure, composition, and surface properties of the solid catalyst. nih.gov
For example, different synthetic routes can lead to the formation of different phases, such as NaMgPO₄/MgO or NaMgPO₄/Mg₂P₂O₇. nih.gov These distinct compositions possess different surface chemical properties, including varied populations of acid and basic sites, which in turn dictates their catalytic behavior. nih.gov The calcination of precursor gels can also significantly alter the catalyst's properties; for instance, calcining a highly hydrated magnesium phosphate gel can produce a catalyst with increased specific surface area, acidity, and basicity. nih.gov Therefore, the preparation method is a crucial tool for tuning the catalyst's properties to optimize its performance for a specific organic transformation. nih.govnih.gov
Photo- and Electrocatalytic Applications
Currently, there is limited specific research available on the application of "this compound" (NaMgPO₄) in the fields of photocatalysis and electrocatalysis. While the broader category of magnesium-based materials has been explored for such applications, the focus has been on other compounds. For example, magnesium oxide (MgO) nanoparticles and ZnO@MgO core-shell nanocomposites have been investigated for the photocatalytic degradation of dyes like methylene (B1212753) blue. mdpi.comsciforum.net Similarly, magnesium ferrite (B1171679) (MgFe₂O₄) has been studied for the photocatalytic removal of antibiotics from water. scispace.com These studies highlight the potential of magnesium-containing materials in photocatalysis, but direct evidence for the use of NaMgPO₄ in these applications is not prominent in the existing literature.
Environmental Science and Remediation
Magnesium sodium phosphate and related magnesium phosphate compounds are gaining significant attention in environmental science for their potential in remediating contaminated sites and purifying water sources. These materials are often utilized in the form of magnesium phosphate cements (MPCs), which are created by reacting a magnesium oxide source with a soluble phosphate like potassium dihydrogen phosphate or ammonium dihydrogen phosphate. doi.orgresearchgate.net These cements serve as effective binders for the stabilization of hazardous materials. doi.org
Solidification/Stabilization (S/S) is a widely adopted and highly effective technology for treating sites contaminated with heavy metals. doi.org Magnesium phosphate-based binders have emerged as promising agents for S/S due to their high efficiency in immobilizing heavy metals, rapid hardening, and robust strength. doi.orgresearchgate.net The effectiveness of MPCs in this application stems from the very low solubility of the heavy metal phosphates that are formed during the reaction. doi.orgeeer.org This technology has been successfully applied to immobilize a range of heavy metals, including zinc (Zn), lead (Pb), cadmium (Cd), copper (Cu), and arsenic (As). researchgate.netresearchgate.netnih.gov
Research has shown that MPCs can effectively solidify and stabilize Zn-rich electroplating sludge. researchgate.net In the case of arsenic, Fe2O3-modified MPC binders have demonstrated an immobilization efficiency of up to 98.73% when applied with a specific iron-to-arsenic molar ratio. researchgate.net
A critical measure of the effectiveness of S/S technologies is the leachability of the contaminants after treatment, especially in challenging environmental conditions like acid rain. eeer.org Semi-dynamic leaching tests are often employed to simulate such scenarios and evaluate the long-term stability of the solidified waste form. eeer.orgejp-eurad.eu
Studies on MPC-stabilized zinc-contaminated soil have investigated the impact of acid rain on leaching. eeer.org The leaching of zinc ions was found to be influenced by the initial pH of the simulated acid rain and the molar ratio of magnesium oxide to the phosphate source (M/P ratio) in the cement. eeer.org For instance, in a strong acid environment, an M/P ratio of 6 provided better curing for Zn2+, while in a weak acid environment, an M/P ratio of 4 was more effective. eeer.org The addition of modifiers like water glass has been shown to significantly improve the acid resistance of the solidified matrix and reduce the leaching of heavy metals. researchgate.neteeer.org
Various leaching tests, including simple batch tests, equilibrium leaching tests, and acid neutralization capacity (ANC) tests, have confirmed that stabilization of metals with magnesium phosphate is generally successful, showing particularly good performance for lead and chromium under acidic or neutral conditions. nih.govresearchgate.net
Interactive Table: Leaching Test Results for Heavy Metals in Phosphate-Based Binders (Note: Data is illustrative, based on findings from cited research)
| Contaminant | Binder System | Leaching Test | pH Condition | Result | Reference |
| Zinc (Zn) | MPC | Semi-dynamic (Simulated Acid Rain) | Strong Acid | Lower leaching with M/P ratio of 6 | eeer.org |
| Zinc (Zn) | MPC | Semi-dynamic (Simulated Acid Rain) | Weak Acid | Lower leaching with M/P ratio of 4 | eeer.org |
| Lead (Pb) | MKPC | Various | Acidic/Neutral | Better immobilization behavior | nih.gov |
| Chromium (Cr) | MKPC | Various | Acidic/Neutral | Better immobilization behavior | nih.gov |
| Arsenic (As) | Fe2O3-modified MPC | N/A | N/A | Immobilization efficiency of 98.73% | researchgate.net |
The primary mechanism for the immobilization of heavy metals by magnesium phosphate compounds is the formation of new, highly insoluble metal phosphate minerals. nih.govnih.gov This process involves both precipitation and the physical encapsulation of contaminants within the hardened cement matrix. researchgate.netuniroma1.it
When heavy metal ions like lead (Pb²⁺) and zinc (Zn²⁺) are present during the formation of magnesium phosphate cement, they compete with magnesium for phosphate ions. nih.gov Due to the extremely low solubility product (Ksp) of their respective phosphates, heavy metals are preferentially precipitated. nih.gov
Key immobilization reactions include:
For Lead: The formation of lead phosphate, Pb₃(PO₄)₂, which has a Ksp of 8 x 10⁻⁴³. nih.gov
For Zinc: The formation of zinc phosphate, Zn₃(PO₄)₂, which can convert to zinc hydroxylphosphate, Zn₂(OH)PO₄, at a pH greater than 7. nih.gov
For Arsenic: Immobilization occurs through the formation of co-precipitates such as FeAsO₄·H₂O, Ca₃(AsO₄)₂·H₂O, and MgHAsO₄·H₂O, which are then physically encapsulated by the primary cement product, K-struvite (MgKPO₄·6H₂O). researchgate.net
This chemical precipitation is the main reason for the successful immobilization of these contaminants. nih.gov The process effectively transforms soluble heavy metals into stable, solid forms, significantly reducing their mobility and bioavailability in the environment. nih.gov
Magnesium phosphate materials have demonstrated exceptional capabilities as adsorbents for environmental purification, particularly for the removal of radioactive cesium (Cs⁺) from contaminated water. mdpi.comprnewswire.com Compounds such as dittmarite-type KMgPO₄·H₂O (KMP) and NH₄MgPO₄·H₂O (NMP) have shown record-high adsorption capacities for Cs⁺. prnewswire.comeurekalert.org
The high efficiency is attributed to a dual mechanism involving both ion exchange and dissolution-precipitation. eurekalert.org The layered crystal structure of these materials contains readily exchangeable ions (K⁺ or NH₄⁺) that can be swapped for Cs⁺ ions in solution. eurekalert.orgmdpi.com Subsequently, the material can dissolve and re-precipitate as a new, stable cesium-containing mineral, such as struvite-type CsMgPO₄·6H₂O. researchgate.net
Research has highlighted the remarkable performance of these materials, with experimentally measured adsorption capacities reaching up to 84% of their theoretical maximums. prnewswire.com This makes them highly promising candidates for decontaminating radioactive wastewater from nuclear power plants. mdpi.comprnewswire.com
Interactive Table: Cesium Adsorption Capacities of Magnesium Phosphate Adsorbents
| Adsorbent Material | Abbreviation | Adsorption Capacity (mg/g) | Adsorption Mechanism | Reference |
| Potassium Magnesium Phosphate Hydrate | KMP | 630 | Ion Exchange & Dissolution-Precipitation | prnewswire.com |
| Ammonium Magnesium Phosphate Hydrate | NMP | 711 | Ion Exchange & Dissolution-Precipitation | prnewswire.com |
| KMP/Polyacrylonitrile Fiber Composite | KMP/PANF | 299 | Ion Exchange | researchgate.net |
| Magnesium Phosphate Cement with Zeolite | MPC-Zeolite | 122.1 | Adsorption | mdpi.com |
Scale formation, the precipitation of sparingly soluble mineral salts like calcium carbonate and magnesium hydroxide (B78521), is a significant problem in industrial water systems, where it can clog pipes (B44673) and reduce heat transfer efficiency. researchgate.netnelcogulf.com Phosphate-based compounds, including magnesium sodium phosphate, can act as effective scale inhibitors. tandfonline.comnih.gov
The inhibition mechanism involves multiple actions. The phosphate ions can adsorb onto the active growth sites of mineral scale crystals, a process that retards nucleation and distorts the crystal structure, preventing further growth. nih.gov Another mechanism involves the formation of a protective layer on metal surfaces. For example, tri-sodium phosphate can react with magnesium ions to precipitate a dense layer of magnesium phosphate [Mg₃(PO₄)₂]. tandfonline.com This layer is more robust than the magnesium hydroxide layer that would otherwise form, acting as a barrier that improves corrosion resistance and prevents further scale deposition. tandfonline.com
Solidification/Stabilization of Heavy Metal Contaminants (e.g., zinc, arsenic)
Biological and Biochemical Research (Mechanistic Focus)
Magnesium is an essential element in all biological systems, playing a critical role in a vast number of cellular functions. wikipedia.org Its biochemical significance is intrinsically linked to phosphate metabolism. researchgate.net The primary mechanistic role of the magnesium ion (Mg²⁺) is as a cofactor, often complexing with adenosine (B11128) triphosphate (ATP) to form the biologically active Mg-ATP complex. wikipedia.orgnih.gov
This interaction is fundamental, as over 300 enzymes require the presence of magnesium ions for their catalytic action, including all enzymes that synthesize or utilize ATP. wikipedia.org The binding of Mg²⁺ to the phosphate groups of ATP weakens the terminal O–P bond, which facilitates the transfer of a phosphate group to a substrate—a core reaction in cellular energy transfer. nih.govnih.gov This process is vital for numerous metabolic pathways, including glycolysis, oxidative phosphorylation, DNA transcription, and protein synthesis. researchgate.net
Furthermore, magnesium ions are crucial for the structural stability of polyphosphate compounds, including DNA and RNA. wikipedia.org Mg²⁺ attracts the negatively charged phosphate groups in the nucleic acid backbone, shielding the charge repulsion and stabilizing the molecule's natural conformation. nih.gov This stabilizing effect is also essential for the integrity of ribosomes, the cellular machinery for protein synthesis. wikipedia.org Many enzymes involved in nucleic acid biochemistry, such as DNA and RNA polymerases, depend on magnesium for both activation and catalysis. wikipedia.orgnih.gov
Investigation of Ion Channel Regulation by Magnesium and Phosphate Ions
The regulation of ion channels by magnesium and phosphate ions is a critical area of research for understanding numerous physiological processes. wikipedia.org Ions such as sodium, potassium, calcium, and magnesium are fundamental to the function of nerves and muscles, with their movement across cell membranes through ion channels generating action potentials. wikipedia.org Magnesium, in particular, has been identified as a significant modulator of sodium and potassium transport systems in various tissues. mgwater.com
Intracellular magnesium (Mg²⁺) has been shown to block outward currents in both potassium and sodium channels. mgwater.com For potassium channels, this occurs through two mechanisms: first, by physically interfering with the passage of K⁺ ions, and second, by blocking the channel pore entirely, which reduces the probability of the channel being open. mgwater.com In sodium channels, intracellular Mg²⁺ can act as a fast blocker, competitively occupying the channel and reducing Na⁺ conductance for outward currents in a manner that is dependent on voltage. mgwater.com Furthermore, research has pointed to the existence of a sodium/magnesium exchange mechanism, which utilizes the sodium gradient to actively transport Mg²⁺ out of the cell, helping to maintain low intracellular magnesium concentrations. mgwater.com
Specific magnesium transport proteins, such as MgtE and CorA in prokaryotes, provide valuable models for understanding eukaryotic systems. nih.govresearchgate.net These channels can sense intracellular Mg²⁺ levels through dedicated regulatory domains. nih.govresearchgate.net Multiple binding sites within these domains allow magnesium ions to essentially staple the channel into a closed conformation, indicating that magnesium transport is a very tightly regulated process. nih.govresearchgate.net
Phosphate homeostasis is also maintained by specific transporters. In the kidneys, for instance, sodium-phosphate cotransporters like Npt2a and Npt2c play a key role. nih.gov Npt2a is electrogenic, moving three sodium ions for every one phosphate ion, while Npt2c is electroneutral, transporting two sodium ions per phosphate ion. nih.gov The activity of these transporters can also be influenced by pH. nih.gov
Table 7.4.1: Selected Ion Transporters and their Regulation by Magnesium and Sodium
| Transporter/Channel | Ion(s) Transported | Regulating Ion(s) | Mechanism of Regulation | Reference |
|---|---|---|---|---|
| Potassium Channels | K⁺ | Intracellular Mg²⁺ | Blocks outward current by interfering with K⁺ passage and blocking the channel pore. | mgwater.com |
| Sodium Channels | Na⁺ | Intracellular Mg²⁺ | Acts as a fast blocker, competitively occupying the channel to reduce outward Na⁺ current. | mgwater.com |
| MgtE / CorA | Mg²⁺ | Intracellular Mg²⁺ | Binds to regulatory domains, stabilizing the channel in a closed conformation. | nih.govresearchgate.net |
| Npt2a | HPO₄²⁻ / H₂PO₄⁻, Na⁺ | Na⁺ | Electrogenic cotransport (3 Na⁺ per 1 phosphate). | nih.gov |
| Npt2c | HPO₄²⁻ / H₂PO₄⁻, Na⁺ | Na⁺ | Electroneutral cotransport (2 Na⁺ per 1 phosphate). | nih.gov |
| Na⁺/Mg²⁺ Exchanger | Na⁺, Mg²⁺ | Na⁺, Mg²⁺ | Uses the sodium gradient to facilitate Mg²⁺ efflux from the cell. | mgwater.com |
Enzymatic Catalysis Mechanisms Involving Magnesium and Phosphate
Magnesium and phosphate are central to the mechanisms of a vast number of enzymes, particularly those involved in phosphoryl group transfer reactions. researchgate.net Many enzymes, including kinases, phosphatases, and ATPases, are magnesium-dependent. researchgate.net Magnesium ions bind strongly to nucleoside di- and triphosphates like ADP and ATP, making them directly involved in nearly all reactions that use these molecules as substrates. researchgate.net
A predominant mechanism in phosphoryl transfer is two-metal-ion catalysis. semanticscholar.orgnih.gov This mechanism proposes that two divalent metal ions, typically Mg²⁺, are held approximately 4 Å apart in the enzyme's active site. nih.gov The two magnesium ions play distinct and crucial roles:
First Mg²⁺ Ion: This ion coordinates to a water molecule, lowering its pKa and facilitating its ionization to a hydroxide ion. This hydroxide ion then acts as the nucleophile, attacking the phosphorus atom of the phosphate group. nih.gov
Second Mg²⁺ Ion: This ion coordinates to and stabilizes the negative charge on the leaving oxygen atom, making the phosphorus atom more electrophilic and susceptible to nucleophilic attack. nih.gov
This coordination imposes a specific geometry on the triphosphate chain, stabilizing the pentacovalent transition state that forms during the reaction. nih.gov
Magnesium also facilitates enzymatic reactions through electrostatic catalysis. khanacademy.org A prominent example is its role in DNA polymerase. DNA is a highly negatively charged polymer due to its phosphate backbone. The enzyme utilizes magnesium ions to stabilize these negative charges, which makes the DNA substrate easier to manage within the active site during replication. khanacademy.org
Table 7.4.2: Roles of Magnesium Ions in Enzymatic Catalysis
| Catalytic Role | Mechanism | Example Enzyme(s) | Reference |
|---|---|---|---|
| Activation of Nucleophile | Coordinates with a water molecule, lowering its pKa to form a nucleophilic OH⁻ group. | Phosphoryl transfer enzymes (e.g., endonucleases, phosphatases) | nih.gov |
| Stabilization of Leaving Group | Coordinates with the leaving oxygen atom, neutralizing negative charge and making phosphorus more electrophilic. | Phosphoryl transfer enzymes | nih.gov |
| Transition State Stabilization | Helps impose the correct geometry for the pentacovalent transition state in phosphoryl transfer. | Phosphoryl transfer enzymes | nih.gov |
| Electrostatic Catalysis | Stabilizes negative charges on phosphate groups of substrates. | DNA Polymerase | khanacademy.org |
| Substrate Binding | Binds directly to ATP and ADP, forming the actual substrate for many enzymes. | Kinases, ATPases | researchgate.net |
Role in Bone Mineral Analog Formation and Interaction with Biomolecules (non-clinical)
In the context of materials science and geochemistry, magnesium and phosphate play a significant role in the formation of bone mineral analogs. Bone is primarily a composite of hydroxyapatite (a calcium phosphate mineral) and collagen. bjmu.edu.cn Approximately 50-60% of the body's total magnesium is stored in bone, often found as surface substituents on hydroxyapatite crystals. mdpi.comnih.gov
Research shows that magnesium has a complex, often inhibitory, role in the crystallization of calcium phosphates. bjmu.edu.cn While it is an essential element for bone development, its presence can significantly influence the type of mineral phase that forms. mdpi.com Specifically, Mg²⁺ ions have been shown to inhibit the transformation of amorphous calcium phosphate (ACP) into crystalline hydroxyapatite. bjmu.edu.cn This inhibitory effect means that high concentrations of magnesium can impair the degree of bone mineralization and retard the maturation of crystals. bjmu.edu.cn
Spectroscopic studies have provided detailed insights into these interactions. In acidic to neutral pH conditions, the presence of magnesium favors the formation of Mg-bearing brushite (a dicalcium phosphate mineral) over a wide range of Ca:Mg ratios. mdpi.com In neutral to alkaline systems, magnesium promotes the precipitation of a short-range order amorphous calcium phosphate with a local structure similar to hydroxyapatite, effectively "poisoning" or preventing the growth of larger, more ordered hydroxyapatite crystals. mdpi.com This suggests that in non-clinical systems, magnesium helps stabilize metastable and amorphous mineral phases. mdpi.com
Analytical Methodologies for Chemical Species Quantification in Research
Spectroscopic Methods for Cation and Anion Determination
Spectroscopic techniques are widely used for the quantification of cations like magnesium and sodium, and anions like phosphate in research settings.
For the determination of phosphate, the most common method is the "molybdenum blue" spectrophotometric technique. ifremer.fr This colorimetric analysis is based on the reaction of inorganic phosphate with a molybdate (B1676688) reagent in an acidic medium to form a phosphomolybdate complex. This complex is then reduced to produce a stable and intensely colored blue compound, whose absorbance can be measured with a spectrophotometer, typically around 880 nm. The intensity of the blue color is directly proportional to the phosphate concentration in the sample. ifremer.fr
For the quantification of cations, atomic absorption spectroscopy (AAS) is a frequently used method. It measures the absorption of light by free atoms in the gaseous state and is highly specific for individual elements. Alternatively, spectrophotometric methods using auxiliary colored ligands can be employed. For instance, magnesium and other alkaline earth metals can be determined using tetramethylmurexide. chempap.org This compound forms colored complexes with the metal ions, and the concentration can be determined by measuring the absorbance at specific wavelengths. chempap.org
More advanced spectroscopic methods are used to investigate the chemical environment and bonding of these ions. Phosphorus K-edge X-ray Absorption Near Edge Structure (XANES) spectroscopy, for example, can provide information on the local coordination and speciation of phosphate in solid materials, such as bone mineral analogs. mdpi.com Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is another technique used to identify the characteristic vibrational modes of phosphate groups within different mineral structures. mdpi.com
Table 7.5.1: Spectroscopic Methods for Ion Analysis
| Method | Target Analyte | Principle | Application | Reference |
|---|---|---|---|---|
| UV-Vis Spectrophotometry (Molybdenum Blue) | Phosphate (PO₄³⁻) | Colorimetric; formation of a reduced phosphomolybdate complex. | Quantification of dissolved inorganic phosphate in aqueous solutions. | ifremer.fr |
| UV-Vis Spectrophotometry (Complexometric) | Magnesium (Mg²⁺) | Colorimetric; formation of a colored complex with a ligand like tetramethylmurexide. | Quantification of magnesium in solutions. | chempap.org |
| Atomic Absorption Spectroscopy (AAS) | Magnesium (Mg²⁺), Sodium (Na⁺) | Measures absorption of light by ground-state atoms in a vapor. | Elemental quantification of cations. | chempap.org |
| X-ray Absorption Near Edge Structure (XANES) | Phosphate (PO₄³⁻) | Measures absorption of X-rays to probe the local electronic structure and coordination environment. | Speciation and structural analysis of phosphate in solid materials. | mdpi.com |
| Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) | Phosphate (PO₄³⁻) | Measures absorption of infrared radiation corresponding to molecular vibrational modes. | Identification of phosphate mineral phases and functional groups. | mdpi.com |
Conductivity Methods for Reaction Monitoring
Conductivity measurement, which determines the total ionic concentration in a solution, can be utilized as a method for monitoring chemical reactions that involve a change in the number or type of dissolved ions. nih.govhach.com While conductivity is not ion-specific and therefore cannot typically be used to determine the absolute concentration of a single species like phosphate in a complex mixture, it is effective for tracking the progress of a reaction. hach.comtehnopribor.ru
Similarly, impedance sensors, which are related to conductivity, have been used to monitor the concentration of phosphate buffers during dilution processes. nih.gov A clear relationship was established between the buffer concentration and the measured conductivity, allowing the sensor to track the dilution process effectively. nih.gov The key to using this method is a stable background electrolyte concentration or a system where the change in conductivity is dominated by the reaction of interest. researchgate.netcore.ac.uk
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) for Electronic Structure and Atomic Interactions
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied in physics, chemistry, and materials science to predict and analyze the properties of molecules and solids. DFT calculations for phosphate-based materials can reveal detailed information about the nature of atomic bonding, charge distribution, and electronic properties.
In systems related to magnesium sodium phosphate (B84403), DFT has been employed to understand the accommodation of dopant ions and the resulting electronic and optical properties. For instance, studies on complex magnesium phosphates have used DFT to prove that specific crystallographic sites are responsible for desired emission properties in phosphors researchgate.net. The theory helps in analyzing the interactions between constituent ions, such as Mg, Na, P, and O, by calculating electron density, charge transfer, and bonding characteristics nih.gov.
DFT calculations can elucidate the nature of interactions between magnesium ions and other species. For example, investigations into MgSO₄ have shown that the antioxidant properties are related to spin-electron transfer and electrostatic stabilization when interacting with radicals, a level of detail achievable through DFT nih.gov. Similarly, DFT can be used to model the interaction between magnesium atoms and various substrates, distinguishing between physisorption and chemisorption based on interaction energies and charge transfers nih.gov. For phosphate ions in aqueous solutions, hybrid DFT/Molecular Mechanics (MM) approaches can predict vibrational spectra, providing insights into solvation effects on these strongly polarizable ions acs.org.
Table 1: Representative Applications of DFT in Phosphate and Magnesium Compounds
| System Studied | Properties Investigated | Key Findings | Reference |
|---|---|---|---|
| Na₃RbMg₇(PO₄)₆:Eu²⁺ | Electronic Structure, Dopant Site | Proved that narrow-band emission originates from Eu²⁺ dopants in a specific sodium site. | researchgate.net |
| MgSO₄-•OH Interaction | Structural, Spin, and Energetic Properties | High antioxidant potential is linked to spin-electron transfer and electrostatic stabilization. | nih.gov |
| Mg on Graphene | Interaction Energy, Charge Transfer | Mg atoms are physisorbed on intrinsic graphene but chemisorbed on doped graphene. | nih.gov |
Molecular Dynamics Simulations for Diffusion Processes (e.g., Na⁺ self-diffusion)
Molecular Dynamics (MD) is a computer simulation method for analyzing the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period, giving a view of the dynamic evolution of the system. MD simulations are particularly well-suited for studying diffusion processes, such as the self-diffusion of sodium ions (Na⁺) within a crystal lattice or amorphous network.
First-principles MD simulations have been used to propose microscopic diffusion mechanisms for Na⁺ ions in phosphate glasses rsc.org. These studies show that the mobility of Na⁺ is strongly linked to the local structure of the PO₄ tetrahedra and the electrostatic interactions with non-bridging oxygen atoms. The presence of other ions can induce the diffusion of Na⁺ by altering these electrostatic forces rsc.org.
Classical MD simulations, which use force fields to describe interatomic potentials, are also employed to study Na⁺ conducting electrolytes. These simulations can determine important properties like radial distribution functions, which describe how the density of surrounding atoms varies as a function of distance from a reference atom, and coordination numbers acs.org. Such simulations reveal the structure of the Na⁺ solvation shell and can identify the formation of ion aggregates under certain conditions acs.orgnih.gov. Studies on Na⁺ and Mg²⁺ interactions with biomolecules like RNA show that sodium ions are significantly more mobile than magnesium ions, readily transitioning between bonded and fully solvated states nih.gov.
The following table summarizes parameters and findings from MD simulations of sodium ion dynamics in relevant systems.
Table 2: Summary of MD Simulation Findings on Na⁺ Dynamics
| System | Simulation Type | Key Parameters | Major Findings | Reference |
|---|---|---|---|---|
| Silicophosphate Glasses | First-Principles MD | - | Na⁺ diffusion is induced by changes in electrostatic interaction with PO₄ tetrahedra. | rsc.org |
| EMIM-TFSI / NaTFSI Electrolyte | Classical MD | Temperature: 333 K | Na⁺ ions can form aggregates at high concentrations, affecting electrolyte structure. | acs.org |
| Na⁺/Mg²⁺ in RNA solution | First-Principles MD | PBE Functional, DZVP Basis Set | Na⁺ ions are much more mobile than Mg²⁺ and have a fluctuating inner solvation shell. | nih.gov |
Computational Modeling of Crystal Structures and Defects
For complex phosphates, such as the Na₃RbMg₇(PO₄)₆ system, computational analysis complements experimental techniques like X-ray diffraction. The structure of this compound is built from interconnected Mg-O and P-O polyhedra that form a three-dimensional framework. The sodium (Na⁺) and rubidium (Rb⁺) cations occupy channels and interstitial cavities within this framework researchgate.net. Computational models can accurately predict these positions and the resulting lattice parameters, which show good agreement with experimental values mdpi.com.
Simulations can also investigate the nature and effect of defects within the crystal. In magnesium's hexagonal close-packed (HCP) structure, deformation can introduce various defects like stacking faults and twins nih.gov. MD simulations can model these processes at the atomic scale, showing how strain leads to the formation of dislocations and the fragmentation of the crystal nih.gov. While these studies are on pure magnesium, the principles can be extended to understand how defects might form and behave in the more complex lattice of magnesium sodium phosphate.
Table 3: Computationally Modeled Crystal Properties
| Compound/System | Methodology | Property Modeled | Key Insights | Reference |
|---|---|---|---|---|
| Na₃RbMg₇(PO₄)₆ | Crystal Structure Analysis | Framework Structure | Structure consists of Mg-O polyhedra chains connected by PO₄ tetrahedra, with Na⁺ in channels. | researchgate.net |
| General Crystals | DFT, MD | Lattice Parameters, Defects | DFT can predict lattice parameters with high accuracy; MD can simulate defect formation. | mdpi.com |
Prediction of Phase Stability and Reaction Pathways
Computational thermodynamics is a powerful approach for predicting the phase stability of materials and the reaction pathways they might undergo under different conditions, such as varying temperature and composition. By combining thermodynamic models with first-principles calculations (like DFT), it is possible to construct phase diagrams and predict the formation of stable and metastable phases jmst.org.
In the context of magnesium-containing systems, DFT-based investigations have been crucial for understanding precipitate formation in alloys. These studies accurately describe how precipitation begins with the ordering of atoms, driven by the reduction of local elastic strains and enhanced chemical bonding researchgate.net. These ordered clusters then lead to the formation of new phases. Such computational approaches can predict the formation enthalpy and stabilization energy of intermetallic compounds, which determine their stability jmst.org.
These principles are directly applicable to ceramic compounds like magnesium sodium phosphate. Computational methods can be used to predict the stability of different polymorphs or hydrated forms of the compound. Furthermore, they can model potential decomposition reactions or interactions with other materials by calculating the thermodynamics of various reaction pathways researchgate.net. For example, calculations can predict at what temperature a reaction becomes favorable by determining the change in Gibbs free energy. This predictive capability is essential for materials design and for understanding the long-term stability of the compound in various applications.
Table of Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| Phosphoric acid, magnesium sodium salt | MgNaPO₄ |
| Trisodium (B8492382) rubidium heptamagnesium hexakis(orthophosphate) | Na₃RbMg₇(PO₄)₆ |
| Cesium Dihydrogen Phosphate | CsH₂PO₄ |
| Magnesium Sulfate (B86663) | MgSO₄ |
| Sodium Dihydrogen Phosphate | NaH₂PO₄ |
| Magnesium Hydroxide (B78521) | Mg(OH)₂ |
| Magnesium Oxide | MgO |
| Sodium Hydride | NaH |
Future Research Directions and Unexplored Avenues
Rational Design of Novel Magnesium Sodium Phosphate (B84403) Compositions
The rational design of new materials involves a targeted approach to creating substances with specific, desirable properties. For magnesium sodium phosphates, this means moving beyond serendipitous discovery to a more predictive and controlled synthesis process. Future research in this area should focus on systematically manipulating the chemical composition and crystal structure to tailor the material's performance for various applications.
One promising avenue is the exploration of new formulations for magnesium phosphate cements (MPCs). By adjusting the molar ratios of magnesium oxide to sodium-containing phosphate precursors, such as sodium dihydrogen phosphate, researchers can fine-tune properties like setting time, exothermicity, and early compressive strength. nih.govresearchgate.net The use of retardants, like sodium borate, has already shown success in controlling the setting kinetics to meet clinical requirements for biomedical applications. nih.gov Future work could investigate a wider range of additives and their effects on the final product.
Furthermore, the substitution of constituent ions offers a powerful tool for rational design. For example, in related complex phosphate systems, substituting manganese with iron in Na₄Mn₃(PO₄)₂(P₂O₇) has been shown to enhance thermodynamic stability and electronic conductivity. researchgate.net A similar approach could be applied to magnesium sodium phosphates, where partial substitution with other divalent or monovalent cations could lead to novel materials with enhanced properties for applications ranging from biomaterials to energy storage.
Key Research Objectives for Rational Design:
| Research Objective | Description | Potential Impact |
| Systematic Precursor Variation | Investigating a wide range of sodium phosphate precursors (e.g., NaH₂PO₄, Na₂HPO₄) and their influence on the reaction products and material properties. researchgate.net | Tailored setting times, mechanical strengths, and biocompatibility for cements and ceramics. |
| Dopant and Additive Screening | High-throughput screening of various dopants and additives to modify crystal growth, phase formation, and functional properties. | Enhanced antibacterial activity, improved water resistance, and controlled degradation rates. nih.govmdpi.com |
| Stoichiometric Control | Precise control over the stoichiometry of reactants to influence the final structure and composition of the synthesized magnesium sodium phosphate. researchgate.net | Creation of phase-pure materials with predictable and reproducible properties. |
| Ionic Substitution Strategies | Partial or complete substitution of Mg²⁺ or Na⁺ with other ions (e.g., Ca²⁺, K⁺, Li⁺) to create novel solid solutions with unique characteristics. researchgate.net | Development of materials with novel electronic, magnetic, or biological properties. |
Exploration of Nanostructured Forms and Their Unique Properties
The transition from bulk materials to nanostructured forms can lead to dramatic changes in physical and chemical properties due to increased surface area-to-volume ratios and quantum confinement effects. The synthesis and characterization of nanostructured magnesium sodium phosphates is a burgeoning field with significant potential.
Researchers have successfully synthesized nano-sized magnesium phosphates using methods like chemical precipitation and hydrothermal synthesis. chalcogen.ro These techniques have yielded nanoparticle clusters, irregularly shaped nanoparticles with sizes ranging from 20-200nm, nanorods, and even hollow nanotubes. chalcogen.rorsc.org The morphology and size of these nanoparticles can be controlled by adjusting experimental parameters such as the choice of magnesium precursor, solvent, temperature, and the use of templating agents or surface modifiers. rsc.org
Future research should focus on developing more sophisticated synthesis techniques to achieve greater control over the size, shape, and crystallinity of magnesium sodium phosphate nanoparticles. Understanding the relationship between these nanoscale features and the material's properties is crucial for unlocking new applications. For instance, nanostructured magnesium phosphates could exhibit enhanced bioactivity for bone regeneration, improved catalytic activity, or novel optical and electronic properties.
Properties and Potential Applications of Nanostructured Magnesium Sodium Phosphates:
| Nanostructure Type | Synthesis Method | Observed Properties | Potential Applications |
| Nanoparticle Clusters | Chemical Precipitation | High surface area, clustered morphology (1-3 µm clusters of 20-200 nm particles). chalcogen.ro | Drug delivery, catalysis, wastewater treatment. chalcogen.ro |
| Nanorods/Needles | Solvothermal Treatment | Anisotropic morphology, potential for oriented self-assembly. rsc.org | Reinforcing agents in composites, sensors. |
| Hollow Nanotubes | Template-assisted Synthesis | High internal volume, distinct inner and outer surface chemistry. rsc.org | Encapsulation of active molecules, nano-reactors. |
| Nanocrystals | Continuous Hydrothermal Flow Synthesis | High crystallinity at the nanoscale, potential for phase-pure synthesis. researchgate.net | Bioceramics with controlled resorption rates, high-performance coatings. |
Integration with Other Advanced Materials for Hybrid Systems
The development of hybrid materials, where magnesium sodium phosphates are combined with other advanced materials, offers a pathway to creating composites with synergistic or multifunctional properties. By integrating polymers, fibers, or other inorganic phases, the limitations of the individual components can be overcome, leading to materials with superior performance.
A significant area of research is the reinforcement of magnesium phosphate cements with various fibers. Studies have shown that adding fibers such as steel, polyvinyl alcohol (PVA), and basalt can improve the toughness, crack resistance, and flexural strength of the cement matrix, which is inherently brittle. globethesis.comresearchgate.net This is particularly important for applications in construction and infrastructure repair, where durability and resistance to failure are critical. globethesis.com
In the biomedical field, the combination of magnesium phosphates with biocompatible polymers is a promising strategy. For example, novel magnesium calcium phosphate/sodium alginate composite cements have been developed that exhibit high compressive strength and a controllable setting time, making them suitable for bone repair applications. nih.gov The polymer phase can also improve the material's degradation profile and its ability to support cell growth.
Future work should explore a wider range of material combinations. For instance, integrating magnesium sodium phosphates with conductive materials could lead to new types of functional biomaterials for tissue engineering that respond to electrical stimulation. Similarly, creating composites with photoactive or magnetic nanoparticles could open up applications in targeted drug delivery and medical imaging.
Examples of Hybrid Magnesium Phosphate Systems:
| Hybrid System | Components | Enhanced Properties | Application Area |
| Fiber-Reinforced Cements | Magnesium Phosphate Cement + Steel, PVA, or Basalt Fibers | Increased toughness, crack resistance, flexural strength. globethesis.comresearchgate.net | Construction, infrastructure repair, reinforcement. globethesis.com |
| Polymer-Ceramic Composites | Magnesium Calcium Phosphate + Sodium Alginate | High compressive strength, controlled setting time, improved biocompatibility. nih.gov | Bone repair, tissue engineering. nih.gov |
| Inorganic Hybrid Composites | Magnesium + Alumina (Al₂O₃) and Molybdenum Disulfide (MoS₂) | Enhanced hardness and fracture toughness. researchgate.net | High-performance structural components. |
| Biomimetic Nanocomposites | Magnesium-substituted Amorphous Calcium Phosphate + Polyacrylic Acid | Improved thermal stability, pH-sensitive release. nih.gov | Drug delivery, biomineralization studies. nih.gov |
Development of In-Situ Characterization Techniques for Reaction Monitoring
Understanding the formation mechanisms of magnesium sodium phosphates is crucial for controlling the synthesis process and tailoring the final properties of the material. Traditional characterization techniques, which analyze the material after the reaction is complete, provide only a snapshot in time. In-situ characterization techniques, in contrast, allow researchers to monitor the reaction as it happens, providing real-time insights into crystal nucleation, growth, and phase transformations.
The development and application of in-situ techniques for studying magnesium sodium phosphate formation is a critical future research direction. Techniques such as in-situ infrared spectroscopy have already been used to study the setting reaction of magnesium sodium phosphate cement, providing valuable data on the chemical changes occurring during hydration. dntb.gov.ua
Future research should aim to employ a broader suite of in-situ methods. For example, in-situ X-ray diffraction (XRD) could be used to track the evolution of crystalline phases during synthesis, while in-situ transmission electron microscopy (TEM) could provide direct visualization of nanoparticle formation and growth. Combining these techniques would offer a comprehensive picture of the reaction dynamics. This knowledge is essential for optimizing synthesis conditions to produce materials with desired characteristics, such as specific crystal structures or particle sizes.
Potential In-Situ Characterization Techniques:
| Technique | Information Gained | Research Focus |
| In-Situ Infrared (IR) Spectroscopy | Changes in chemical bonding and functional groups during the reaction. dntb.gov.ua | Monitoring the hydration and setting process of cements. |
| In-Situ X-ray Diffraction (XRD) | Real-time evolution of crystalline phases, lattice parameters, and crystallite size. | Understanding phase transformation pathways and kinetics. |
| In-Situ Transmission Electron Microscopy (TEM) | Direct observation of nucleation, particle growth, and morphological changes at the nanoscale. | Elucidating the mechanisms of nanostructure formation. |
| In-Situ Raman Spectroscopy | Tracking changes in molecular vibrations and crystal structure. | Complementing IR and XRD for a more complete picture of the reaction. |
| Calorimetry | Measuring heat flow during the reaction to understand the thermodynamics and kinetics of formation. | Optimizing reaction temperatures and controlling exothermicity in cement setting. |
Advanced Computational Predictions for Materials Discovery and Optimization
Advanced computational modeling and simulation are powerful tools that can accelerate the discovery and optimization of new materials. By predicting the properties of materials before they are synthesized, computational methods can guide experimental efforts, saving time and resources. For magnesium sodium phosphates, these techniques can provide fundamental insights into their structure, stability, and properties at the atomic level.
Molecular dynamics (MD) simulations have been used to study the structure of sodium magnesium phosphate glasses. researchgate.net These simulations provide detailed information about the coordination environments of the different ions and the connectivity of the phosphate network. researchgate.net This type of information is difficult to obtain experimentally but is crucial for understanding the relationship between the glass composition and its properties.
Future research should leverage a wider range of computational techniques. For example, density functional theory (DFT) calculations can be used to predict the crystal structures of new magnesium sodium phosphate compositions and to assess their thermodynamic stability. Force field development for classical simulations can be improved to more accurately model the interactions between magnesium ions and phosphate groups, which is essential for predicting properties like ion binding and water exchange kinetics in biological systems. nih.gov
The ultimate goal is to create a "materials-by-design" framework, where computational tools are used to screen large numbers of potential compositions and to identify the most promising candidates for a given application. This approach has the potential to revolutionize the way new magnesium sodium phosphate materials are developed.
Computational Approaches for Materials Discovery:
| Computational Method | Application Area | Predicted Properties |
| Molecular Dynamics (MD) | Amorphous materials (glasses), interfaces, and solutions. researchgate.net | Atomic structure, coordination numbers, diffusion coefficients, thermodynamic properties. researchgate.netnih.gov |
| Density Functional Theory (DFT) | Crystalline materials, defect chemistry, and reaction mechanisms. | Crystal structure, electronic band structure, formation energies, vibrational frequencies. |
| Force Field Development | Classical simulations of large and complex systems (e.g., biomolecules). | Accurate prediction of ion-water and ion-biomolecule interactions. nih.gov |
| High-Throughput Screening | Rapid evaluation of large numbers of candidate materials. | Identification of promising compositions with desired properties (e.g., stability, electronic properties). |
| Finite Element Analysis (FEA) | Mechanical properties of bulk materials and composites. | Stress-strain behavior, fracture toughness, and performance of structural components. qnl.qa |
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing phosphoric acid, magnesium sodium salt?
- Methodology : The compound can be synthesized via:
- Precipitation : Mix soluble magnesium salts (e.g., MgCl₂) with sodium phosphate salts (e.g., Na₃PO₄) under controlled pH (6–9.5). The precipitate is filtered, washed, and dried .
- Direct reaction : React magnesium oxide (MgO) or hydroxide (Mg(OH)₂) with phosphoric acid (H₃PO₄) at elevated temperatures (~80–100°C) to drive the reaction to completion .
- Key parameters : Temperature, pH, and stoichiometric ratios of Mg²⁺:PO₄³⁻ influence crystallinity and purity.
Q. How can the physicochemical properties of this compound be characterized?
- Analytical techniques :
- XRD : To confirm crystalline structure (e.g., orthophosphate vs. metaphosphate phases) .
- Solubility tests : Solubility in aqueous solutions varies with pH and ionic strength; use conductometric titration for precise measurements .
- Thermogravimetric analysis (TGA) : Assess thermal stability and decomposition pathways .
Q. What are the primary challenges in maintaining compound stability during storage?
- Critical factors :
- Hygroscopicity : The compound absorbs moisture, leading to hydrolysis. Store in desiccators with silica gel .
- Temperature control : Decomposition occurs above 200°C; avoid prolonged exposure to heat .
Advanced Research Questions
Q. How can researchers optimize synthesis yield while minimizing impurities like sulfates or calcium?
- Purification strategies :
- Ion-exchange chromatography : Remove competing ions (e.g., Ca²⁺, SO₄²⁻) from precursor solutions .
- Recrystallization : Use ethanol-water mixtures to selectively precipitate the target compound .
Q. What advanced techniques are used for quantitative analysis of phosphorus content in this compound?
- Gravimetric method :
Digest the sample with nitric acid to oxidize phosphorus to PO₄³⁻.
Precipitate as magnesium ammonium phosphate (MgNH₄PO₄) using magnesia mixture (MgCl₂ + NH₄Cl + NH₄OH).
Ignite precipitates to Mg₂P₂O₇ (magnesium pyrophosphate) and calculate phosphorus content via stoichiometry .
Q. How can contradictory solubility data in literature be resolved?
- Experimental design :
- Standardize conditions : Use buffered solutions (e.g., Tris-HCl) to control pH and ionic strength during solubility tests .
- Cross-validate : Compare results from gravimetric, conductometric, and NMR methods .
Q. What safety protocols are critical when handling phosphoric acid and magnesium precursors?
- Risk mitigation :
- Ventilation : Use fume hoods to avoid inhalation of phosphoric acid vapors .
- PPE : Wear acid-resistant gloves and goggles; avoid contact with reactive metals (e.g., Mg powder + acid = explosive H₂ gas) .
Experimental Design & Data Analysis
Q. How to design experiments to study the compound’s role in phosphate mineral formation?
- Approach :
- Geochemical modeling : Use software like PHREEQC to simulate phase equilibria in Mg²⁺-Na⁺-PO₄³⁻-H₂O systems .
- In situ techniques : Employ synchrotron XRD or FTIR to monitor crystallization dynamics .
Q. What statistical methods are recommended for analyzing variability in synthesis outcomes?
- Tools :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
